molecular formula C8H13N3O2 B1529680 tert-butyl 4-amino-1H-pyrazole-1-carboxylate CAS No. 1018446-95-1

tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Cat. No.: B1529680
CAS No.: 1018446-95-1
M. Wt: 183.21 g/mol
InChI Key: FIBAJOZIOKKYHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAJOZIOKKYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018446-95-1
Record name tert-butyl 4-amino-1H-pyrazole-1-carboxylate
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Foundational & Exploratory

tert-butyl 4-amino-1H-pyrazole-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 4-amino-1H-pyrazole-1-carboxylate (CAS: 1018446-95-1) is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a "masked" form of 4-aminopyrazole, a privileged scaffold in kinase inhibitor discovery.[1] The tert-butoxycarbonyl (Boc) group at the N1 position plays a dual role: it protects the pyrazole nitrogen from unwanted alkylation/acylation and electronically modulates the reactivity of the C4-amino group.[1] This guide details its physicochemical profile, validated synthesis pathways, reactivity logic, and handling protocols for drug development workflows.[1]

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
Common Names 1-Boc-4-aminopyrazole; 4-Amino-1-Boc-pyrazole
CAS Number 1018446-95-1
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
SMILES CC(C)(C)OC(=O)n1cc(N)cn1
Structural Logic

The molecule consists of a pyrazole core substituted at C4 with a primary amine and at N1 with a Boc group.[1]

  • Electronic Effects: The N1-Boc group is electron-withdrawing (EWG).[1] This reduces the electron density of the pyrazole ring compared to the unprotected parent.[1] Consequently, the C4-amino group is slightly less nucleophilic than in 4-aminopyrazole, reducing the risk of over-alkylation during derivatization.[1]

  • Regiocontrol: The bulky Boc group effectively blocks the N1 position, forcing electrophilic attacks (e.g., acylation, reductive amination) to occur exclusively at the exocyclic C4-amine.[1]

Physicochemical Properties

The following data represents a consensus of experimental and predicted values suitable for laboratory planning.

PropertyValue / DescriptionNote
Physical State Solid (Powder)Typically light brown to reddish-brown.[1][2]
Melting Point 130–135 °C (Predicted)Experimental values often vary by purity; decomposition may occur near MP.[1]
Boiling Point ~306 °C (at 760 mmHg)Theoretical; degrades before boiling.[1]
Density 1.20 ± 0.1 g/cm³Predicted.[1][2]
pKa (Conjugate Acid) ~2.4The amino group is weakly basic due to the heteroaromatic ring and N1-EWG.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water; hydrolyzes in acidic aqueous media.[1]
LogP 1.25Lipophilic enough for organic extraction.[1]

Synthesis & Production

The most robust route to This compound is the catalytic hydrogenation of its nitro precursor.[1] This method avoids harsh reducing agents that might cleave the Boc group (e.g., Fe/HCl or SnCl₂).[1]

Validated Synthetic Pathway

Synthesis Start 4-Nitro-1H-pyrazole (Precursor) Step1 Boc-Protection (Boc2O, DMAP, DCM) Start->Step1 1. Protection Inter tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate Step1->Inter Step2 Hydrogenation (H2, Pd/C, EtOH) Inter->Step2 2. Reduction Product This compound (Target) Step2->Product

Figure 1: Two-step synthesis from commercially available 4-nitro-1H-pyrazole.

Detailed Protocol (Step 2: Hydrogenation)

Reagents: tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate (1.0 equiv), 10% Pd/C (10 wt%), Ethanol (0.1 M concentration).[1]

  • Setup: Charge a hydrogenation vessel with the nitro-pyrazole intermediate and ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (N₂ or Ar) to prevent ignition.[1]

  • Reaction: Purge with H₂ gas and stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) at room temperature for 16–20 hours.

  • Workup: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.[1] Wash the pad with Ethyl Acetate.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure. The product is typically obtained as a solid in >95% yield without further purification.[1][2]

    • Note: Avoid acidic workups, as the N1-Boc group is acid-labile.[1]

Reactivity Profile & Derivatization

This scaffold allows for orthogonal functionalization.[1] The C4-amine can be derivatized while the N1-Boc remains intact, or the N1-Boc can be removed to liberate the pyrazole NH for further coupling.

Reactivity Logic Flow

Reactivity cluster_Amine C4-Amine Derivatization cluster_Boc N1-Deprotection Core This compound Amide Amide Coupling (R-COOH, HATU) Core->Amide Nucleophilic Attack RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm Sulfon Sulfonylation (R-SO2Cl, Pyridine) Core->Sulfon TFA Acidolysis (TFA/DCM or HCl/Dioxane) Core->TFA Boc Removal FreePyr 4-Amino-1H-pyrazole (Unstable free base) TFA->FreePyr

Figure 2: Orthogonal reactivity map demonstrating C4-functionalization vs. N1-deprotection.[1]

Key Reactions
  • Amide Coupling:

    • Conditions: Carboxylic acid, HATU or EDC, DIPEA, DMF/DCM.[1]

    • Insight: The N1-Boc group reduces the nucleophilicity of the C4-amine.[1] Highly activated esters or coupling agents (HATU) are preferred over standard carbodiimides alone.[1]

  • Reductive Amination:

    • Conditions: Aldehyde, NaBH(OAc)₃, DCM/AcOH.[1]

    • Insight: Works well to form secondary amines.[1] The Boc group prevents competitive reaction at N1.[1]

  • Boc Deprotection:

    • Conditions: 20% TFA in DCM or 4M HCl in Dioxane.[1]

    • Insight: This is usually the final step in a sequence.[1] Removing the Boc group early exposes the N1-H, which can interfere with subsequent electrophilic reactions intended for the C4 position.[1]

Applications in Medicinal Chemistry

The 4-aminopyrazole core is a bioisostere of aniline and is prevalent in kinase inhibitors (e.g., Crizotinib analogs, though Crizotinib itself uses a different substitution pattern).[1]

  • Kinase Hinge Binders: The pyrazole nitrogens (after Boc removal) can serve as hydrogen bond donor/acceptors in the ATP-binding pocket of kinases.[1]

  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and defined vectors for growth (via the amine).[1]

  • Scaffold Hopping: Used to replace phenyl-amine moieties to improve solubility and metabolic stability (lower logP than benzene analogs).[1]

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]

  • Light: Protect from light to prevent slow photo-degradation (browning).[1]

Safety Profile (GHS Classifications)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.[1]

References

  • Sigma-Aldrich. this compound Product Sheet. CAS 1018446-95-1.[1][2][3][4][5] Link

  • ChemicalBook. this compound Properties and Synthesis. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59587648. Link[1]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine (Analogous chemistry for aminopyrazole handling). Link[1]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules 2023. Link

Sources

Structure Elucidation of tert-butyl 4-amino-1H-pyrazole-1-carboxylate: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-amino-1H-pyrazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization is critical for the development of new therapeutic agents.[1] This document outlines a reliable synthetic pathway and details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure confirmation. The causality behind experimental choices and the interpretation of spectral data are explained from a field-proven perspective, ensuring both technical accuracy and practical utility for researchers in drug discovery and development.

Strategic Importance and Synthesis Rationale

This compound (Molecular Formula: C₈H₁₃N₃O₂, Molecular Weight: 183.21 g/mol ) serves as a versatile intermediate.[2][3] The molecule incorporates two key features: a nucleophilic amino group on the pyrazole ring, ready for further derivatization, and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen.

The Boc group is a cornerstone of modern organic synthesis. Its purpose is twofold: it deactivates one of the ring nitrogens to prevent unwanted side reactions and enhances the solubility of the pyrazole intermediate in common organic solvents. The selection of the Boc group is strategic; it is exceptionally stable under a wide range of conditions but can be removed cleanly under acidic conditions, a process known as deprotection.[4]

Proposed Synthetic Pathway

A robust and widely-used method for introducing an amino group onto an aromatic ring is the reduction of a nitro precursor. This approach is highly efficient and offers excellent regiochemical control. The proposed synthesis therefore proceeds in two high-yielding steps starting from 4-nitropyrazole.

Synthetic_Pathway Start 4-Nitropyrazole Inter tert-butyl 4-nitro-1H- pyrazole-1-carboxylate Start->Inter Boc₂O, DMAP Acetonitrile, 25°C End tert-butyl 4-amino-1H- pyrazole-1-carboxylate Inter->End H₂ (1 atm), Pd/C Ethanol, 25°C

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Boc Protection: The synthesis begins with the protection of the pyrazole nitrogen of 4-nitropyrazole using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction is typically performed in an aprotic solvent like acetonitrile at room temperature.[5]

Step 2: Catalytic Hydrogenation: The intermediate, tert-butyl 4-nitro-1H-pyrazole-1-carboxylate, is then subjected to catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas in a protic solvent like ethanol efficiently and selectively reduces the nitro group to the desired primary amine. This method is preferred due to its clean conversion and the ease of removing the catalyst by simple filtration.[6]

Comprehensive Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum is expected to be simple and highly informative. Key signals include:

  • Pyrazole Ring Protons (H3 & H5): The two protons on the pyrazole ring, at positions 3 and 5, are in distinct chemical environments. The proton at C5 is adjacent to the Boc-protected nitrogen (N1), while the proton at C3 is adjacent to the other ring nitrogen. Due to the electron-withdrawing nature of the carbamate, the H5 proton is expected to be deshielded and appear further downfield than the H3 proton. Both will appear as sharp singlets, as they are not coupled to other protons.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

  • tert-Butyl Protons (-C(CH₃)₃): This group gives rise to a very strong, sharp singlet integrating to nine protons. Its upfield chemical shift is characteristic of the tert-butyl group.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

  • Pyrazole Ring Carbons (C3, C4, C5): Three distinct signals are expected for the pyrazole ring carbons. C4, being directly attached to the electron-donating amino group, will be the most shielded (upfield). C3 and C5 will be further downfield.

  • Carbamate Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will appear as a single, deshielded peak in the typical range for carbamates.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and a more intense signal for the three equivalent methyl carbons.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~7.85H5 (Pyrazole)
~7.40H3 (Pyrazole)
~4.0-5.0-NH₂
~1.60-C(CH ₃)₃

Note: Predicted chemical shifts are based on data for analogous compounds and may vary slightly based on solvent and experimental conditions.[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR C-H Framework Purification->NMR IR IR Spectroscopy Functional Groups Purification->IR MS Mass Spectrometry Molecular Weight & Formula Purification->MS Structure Final Structure Confirmed NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for synthesis and structural confirmation.

Key expected absorption bands include:

  • N-H Stretching: Two distinct, sharp to medium bands in the region of 3400-3300 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).

  • C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the tert-butyl group.

  • C=O Stretching: A very strong, sharp absorption band around 1725-1700 cm⁻¹ is the hallmark of the carbamate carbonyl group. Its exact position confirms the electronic environment.[7]

  • N-H Bending: A bending vibration (scissoring) for the primary amine is expected around 1650-1580 cm⁻¹.

  • C-N Stretching: Absorptions in the 1300-1200 cm⁻¹ region corresponding to C-N stretching.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400 - 3300N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)Medium, Sharp
2980 - 2950C-H Stretch (Aliphatic)tert-ButylStrong
1725 - 1700C=O StretchCarbamateVery Strong, Sharp
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1370 & 1390C-H Bend (gem-dimethyl)tert-ButylMedium
1300 - 1200C-N StretchAmine / CarbamateMedium
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through high-resolution analysis (HRMS), the precise molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Molecular Ion Peak: The primary piece of information is the molecular ion peak. In positive ion mode, this will be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 184.108.[9] High-resolution mass spectrometry should confirm the elemental composition C₈H₁₄N₃O₂⁺.

  • Key Fragmentation: The most characteristic fragmentation pathway for a Boc-protected compound is the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group (100 Da). This provides definitive evidence for the presence of the protecting group.

    • [M+H - 56]⁺: A fragment at m/z ~128, corresponding to the loss of isobutylene.

    • [M+H - 100]⁺: A fragment at m/z ~84, corresponding to the protonated 4-aminopyrazole core after loss of the complete Boc group.

Experimental Protocols (Self-Validating System)

Adherence to established protocols is critical for reproducibility and trustworthiness.

Synthesis of tert-butyl 4-nitro-1H-pyrazole-1-carboxylate
  • To a solution of 4-nitropyrazole (1 eq.) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 0.5 N HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Synthesis of this compound
  • Dissolve the tert-butyl 4-nitro-1H-pyrazole-1-carboxylate intermediate (1 eq.) in ethanol.

  • Add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

  • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Characterization Methods
  • NMR: Spectra should be recorded on a 400 MHz or higher spectrometer. Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts should be referenced to tetramethylsilane (TMS).

  • IR: Spectra should be recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

  • MS: High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the exact mass and molecular formula.

Conclusion

The structural elucidation of this compound is a clear and logical process when approached with a combination of robust synthesis and multi-faceted spectroscopic analysis. Each analytical technique provides a unique and essential piece of the structural puzzle. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS creates a self-validating system that confirms the identity and purity of this valuable synthetic intermediate with a high degree of confidence. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize and verify this compound in their own laboratories.

References

  • Štefane, B., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(15), 3493. Available at: [Link]

  • Atlantis Press. (2019). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2019 3rd International Conference on Materials Engineering and Functional Materials (ICMEFM 2019). Available at: [Link]

  • Organic Syntheses. (2018). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2018, 95, 395-413. Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules, 13(11), 2829-2841. Available at: [Link]

  • Mendoza-Lozano, D., et al. (2024). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2024(1), M1835. Available at: [Link]

  • Supporting Information. (n.d.). Catalysis Science & Technology. Retrieved January 30, 2026, from a specific, un-indexed supporting information document detailing Boc-protection. A general principle is cited.
  • PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • Google Patents. (1998). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

Sources

A Senior Application Scientist's Guide to tert-Butyl 4-amino-1H-pyrazole-1-carboxylate (CAS 1018446-95-1): A Cornerstone Building Block for Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyrazole Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the pyrazole nucleus has emerged as a "privileged scaffold." Its inherent planarity, hydrogen bonding capabilities, and tunable electronic properties make it an ideal foundation for designing potent and selective enzyme inhibitors. Among the various substituted pyrazoles, tert-butyl 4-amino-1H-pyrazole-1-carboxylate (CAS 1018446-95-1) has garnered significant attention not for its intrinsic biological activity, but as a crucial, versatile starting material. Its strategic importance lies in the Boc-protected pyrazole core and the reactive primary amine, which serve as key anchor points for the elaboration of complex molecular architectures. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role in the development of next-generation kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1018446-95-1[1]
Molecular Formula C₈H₁₃N₃O₂[1]
Molecular Weight 183.21 g/mol [1]
Appearance Brown to reddish-brown solid[1]
Boiling Point 306.7±34.0 °C (Predicted)[1]
Density 1.20±0.1 g/cm³ (Predicted)[1]
pKa 2.36±0.11 (Predicted)[1]
Storage Conditions 2-8°C, protect from light[1]

Proper handling and storage are critical to maintain the integrity of this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Due to its sensitivity to light, it is recommended to store it in an opaque container.

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, tert-butyl 4-nitro-1H-pyrazole-1-carboxylate. The following protocol is a well-established and high-yielding method.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-butyl 4-nitro-1H-pyrazole-1-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Water

  • Ethyl Acetate (EtOAc)

  • Diatomaceous earth (Celite®)

Procedure:

  • Suspend tert-butyl 4-nitro-1H-pyrazole-1-carboxylate (1 equivalent) and 10% Pd/C (catalytic amount) in ethanol.

  • Moisten the reaction mixture with a small amount of water (~5% v/v).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 20 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a light brown solid.[1]

Expected Yield: ~97%[1]

Synthesis_Workflow Start tert-butyl 4-nitro-1H-pyrazole-1-carboxylate Reaction Stir at RT, 20h Start->Reaction Reagents 10% Pd/C, H2 (1 atm) EtOH, H2O Reagents->Reaction Filtration Filter through Celite® Reaction->Filtration Concentration Concentrate in vacuo Filtration->Concentration Product This compound Concentration->Product RAF_Inhibitor_Synthesis Aminopyrazole tert-butyl 4-amino-1H- pyrazole-1-carboxylate Step1 Functionalization of Amino Group Aminopyrazole->Step1 Intermediate1 Substituted Pyrazole Intermediate Step1->Intermediate1 Step2 Coupling with Aryl Urea Moiety Intermediate1->Step2 FinalProduct RAF Inhibitor Step2->FinalProduct

Sources

Chemical Identity and Synthetic Utility of tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the pyrazole ring serves as a privileged pharmacophore. However, the tert-butyl 4-amino-1H-pyrazole-1-carboxylate (CAS: 1018446-95-1) is more than just a heterocycle; it is a precision tool.

This molecule represents a "masked" nucleophile. The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions:

  • Regiocontrol: It desymmetrizes the pyrazole ring, directing electrophilic attacks or coupling reactions to the C4-amine without interference from the annular nitrogens.

  • Solubility & Handling: It transforms a polar, potentially unstable aminopyrazole into a lipophilic, crystalline solid amenable to standard purification techniques.

This guide dissects the nomenclature, synthesis, and characterization of this compound, providing a self-validating workflow for its generation and use.

Nomenclature and Structural Analysis

Understanding the IUPAC name requires dissecting the molecule into its priority components. This is not merely academic; it dictates how the compound is indexed in patent literature.

IUPAC Derivation

The name is derived based on the priority of functional groups as defined in the IUPAC Blue Book (P-44 and P-65).

  • Principal Functional Group: Carboxylate (Ester). Even though the molecule is chemically a carbamate (urethane), IUPAC nomenclature treats the

    
     moiety attached to a heterocycle as an ester of the hypothetical "pyrazole-1-carboxylic acid."
    
  • Parent Structure:

    
    -Pyrazole.[1][2][3][4][5][6]
    
  • Substituents:

    • Amino group (

      
      ):  Located at position 4. Because the carboxylate is the principal group, the amine is treated as a prefix.
      
    • tert-Butyl group: The alkyl group of the ester.

Numbering Logic: The nitrogen attached to the carboxylate is assigned position 1. Numbering proceeds toward the other nitrogen (position 2) to give the heteroatoms the lowest locants, placing the amine at position 4.

Nomenclature Molecule This compound Principal Principal Group: Carboxylate (Ester) (Priority > Amine) Molecule->Principal Parent Parent Ring: 1H-Pyrazole Molecule->Parent Substituent Substituent: 4-Amino group Molecule->Substituent Principal->Parent Defines N1

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Synthetic Strategy: The "Nitro-First" Approach

While one might attempt to protect 4-aminopyrazole directly, this route is fraught with oxidative instability and purification challenges. The industry-standard "Best Practice" involves a two-step sequence: Protection followed by Reduction.

Why this pathway? (Causality)[7]
  • Stability: 4-Nitropyrazole is stable and commercially available. 4-Aminopyrazole is prone to air oxidation (browning) and polymerization.

  • Chemo-selectivity: Reducing the nitro group after Boc-protection ensures the Boc group remains intact (Boc is stable to hydrogenolysis under neutral conditions), while providing a clean amine product.

  • Atom Economy: The Boc-protection of the nitro compound proceeds in near-quantitative yield, avoiding the loss of valuable advanced intermediates.

Synthesis Start 4-Nitro-1H-pyrazole Step1 Step 1: N-Boc Protection (Boc2O, DMAP, THF) Start->Step1 Intermed tert-butyl 4-nitro-1H-pyrazole-1-carboxylate Step1->Intermed Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Product This compound (Target) Step2->Product

Figure 2: The robust "Nitro-First" synthetic pathway avoids handling unstable free aminopyrazoles.

Experimental Protocols

Protocol A: Synthesis of Intermediate (tert-butyl 4-nitro-1H-pyrazole-1-carboxylate)

Objective: Install the Boc group on the pyrazole nitrogen.

  • Setup: To a solution of 4-nitro-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) or THF, add DMAP (0.1 equiv) and Triethylamine (1.2 equiv).

  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) portion-wise.
    
    • Observation: Evolution of gas is minimal (unlike acid chloride reactions), but slight effervescence may occur if moisture is present.

  • Reaction: Warm to room temperature and stir for 3–4 hours. Monitor by TLC (the product is significantly less polar than the starting material).

  • Workup: Wash with 1M citric acid (to remove DMAP/TEA), then brine. Dry over

    
     and concentrate.
    
  • Result: Usually yields a white/pale yellow solid. Used directly in the next step.

Protocol B: Reduction to Target (Hydrogenation)

Objective: Reduce the nitro group to the primary amine without cleaving the Boc group.

  • Setup: Suspend tert-butyl 4-nitro-1H-pyrazole-1-carboxylate (1.0 equiv) in Methanol or Ethanol (approx. 0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

    • Safety Note: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen/Argon).

  • Reaction: Purge with Hydrogen gas (

    
    ). Stir under a balloon of 
    
    
    
    (1 atm) at room temperature for 16–20 hours.
    • Validation: The yellow color of the nitro compound solution will fade to colorless or light brown.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.[5]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Yield: Typically 90–97%.

    • Appearance: Light brown to reddish solid.

Analytical Characterization (Data Validation)

To confirm the identity of the synthesized product, compare your data against these standard values.

Table 1: 1H NMR Data (400 MHz,


) 
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Py-C3/C5 7.54Doublet (

Hz)
1HPyrazole CH
Py-C5/C3 7.40Doublet (

Hz)
1HPyrazole CH
Amine 3.10Broad Singlet2H

Boc 1.62Singlet9H

Note: The pyrazole protons often appear as singlets or very fine doublets due to long-range coupling.

Mass Spectrometry (LC-MS):

  • Formula:

    
    
    
  • Molecular Weight: 183.21 Da[2]

  • Observed Ion:

    
    ; 
    
    
    
    .
  • Fragmentation: A fragment at

    
     (loss of 
    
    
    
    -butyl) or
    
    
    (loss of Boc) is common in harsh ionization sources.

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerate).

  • Light: Protect from light (aminopyrazoles can darken over time due to photo-oxidation).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) for long-term stability.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • ChemicalBook. (2025).[5][7] Synthesis and Properties of this compound. Retrieved from [5]

  • MDPI. (2024). Synthesis of Pyrazole-Based Sulfonamides and Characterization. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2015). Recent Advances in Synthesis of Nitrated-Pyrazoles. PMC. Retrieved from

Sources

tert-butyl 4-amino-1H-pyrazole-1-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of tert-butyl 4-amino-1H-pyrazole-1-carboxylate

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. As a pivotal building block in modern synthetic chemistry and drug development, understanding its hazard profile and implementing robust safety protocols is paramount for protecting researchers and ensuring experimental integrity. This document moves beyond mere procedural lists to explain the causality behind each recommendation, grounding every step in established safety principles and authoritative data.

Compound Identification and Hazard Analysis

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and a thorough understanding of its intrinsic hazards.

1.1. Chemical Identity

IdentifierValue
Chemical Name This compound
Synonym(s) 4-Amino-pyrazole-1-carboxylic acid tert-butyl ester; tert-butyl 4-aminopyrazole-1-carboxylate[1][2]
CAS Number 1018446-95-1[1][2][3]
Molecular Formula C8H13N3O2[1][2][3][4]
Molecular Weight 183.21 g/mol [1][2][3]

1.2. GHS Hazard Classification

Based on aggregated data from multiple suppliers and databases, this compound is classified under the Globally Harmonized System (GHS) as follows.

  • Pictogram:

  • Signal Word: Warning [2][5][6]

1.3. Hazard Statements and Causality

The "Warning" signal word indicates a less severe but still significant hazard. The specific risks are detailed by the following hazard statements, which dictate the necessary handling precautions.

Hazard CodeStatementRationale & Implication for Handling
H302 Harmful if swallowed[5][7]Oral ingestion can lead to acute toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing thorough handwashing after handling.
H315 Causes skin irritation[2][5][6]Direct contact with the skin can cause localized redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
H319 Causes serious eye irritation[2][5][6]The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This makes the use of safety glasses with side shields or chemical goggles mandatory whenever handling the substance, especially in its powdered form.
H335 May cause respiratory irritation[2][5][6]Inhalation of the dust can irritate the respiratory tract, leading to coughing or discomfort. All handling of the solid, particularly weighing and transfers, must be performed within a certified chemical fume hood or a suitably ventilated enclosure to minimize airborne particles.

Risk Management: Engineering Controls and Personal Protection

A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by personal protective equipment (PPE). The goal is to minimize exposure potential by isolating the hazard from the researcher.

2.1. Engineering Controls

  • Chemical Fume Hood: This is the primary engineering control for this compound. The respiratory irritation hazard (H335) makes it mandatory to handle the solid material exclusively within a properly functioning and certified chemical fume hood. This contains airborne dust and prevents inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier of defense and should be selected based on the specific hazards.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects against airborne dust and accidental splashes, addressing the H319 "serious eye irritation" hazard.
Hand Protection Nitrile gloves.Provides a barrier against direct contact, mitigating the H315 "skin irritation" hazard. Gloves must be inspected for tears or holes before use and removed using the proper technique to avoid contaminating the skin.[8]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[9]

Standard Operating Procedures (SOPs)

Adherence to validated SOPs ensures that all handling is performed in a consistent, safe, and reproducible manner.

3.1. SOP for Weighing and Transferring the Solid Compound

This protocol is designed to minimize dust generation and personnel exposure.

  • Preparation:

    • Verify that the chemical fume hood is on and functioning correctly.

    • Don the required PPE: lab coat, safety glasses/goggles, and nitrile gloves.

    • Decontaminate the work surface inside the fume hood.

    • Place all necessary equipment (spatula, weigh boat, receiving flask, solvent) inside the hood.

  • Handling:

    • Retrieve the container of this compound from its designated storage location (e.g., 2-8°C, protected from light).[2]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Carefully open the container inside the fume hood. Avoid abrupt movements that could aerosolize the powder.

    • Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance.

    • Once the desired mass is obtained, gently tap the spatula against the weigh boat to dislodge any remaining powder.

    • Carefully transfer the weighed solid into the receiving vessel. If creating a solution, add the solvent to the solid in the fume hood.

  • Cleanup:

    • Securely close the primary container.

    • Wipe down the spatula and work surface with a solvent-dampened cloth to collect any residual dust.

    • Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.

    • Wash hands thoroughly after removing gloves.

3.2. SOP for Storage

  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][11][12][13] Some suppliers recommend refrigerated storage (2-8°C) and protection from light to ensure long-term stability.[2]

  • Location: Store in a locked cabinet or area accessible only to authorized personnel, as per precautionary statement P405 ("Store locked up").[6][10][12]

  • Compatibility: Store away from strong oxidizing agents.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

4.1. First Aid Measures

Immediate and appropriate first aid is critical.

  • Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing.[10][13] If the person feels unwell, call a POISON CENTER or doctor.[10]

  • Skin Contact: If on skin, wash immediately with plenty of soap and water for at least 15 minutes.[10][11][12] If skin irritation occurs, seek medical advice.[10] Contaminated clothing must be removed and washed before reuse.[11][13]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10][11][12][13] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[10][11][12] If eye irritation persists, get medical advice/attention.[10][12]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[10][11][12] Seek medical attention if symptoms occur.[10][12]

4.2. Accidental Spill Response

The following workflow outlines the procedure for a small laboratory spill.

start_end start_end action action decision decision hazard hazard A Spill Occurs B Alert personnel in the immediate area A->B C Is the spill large or outside of a fume hood? B->C D Evacuate the area. Contact EH&S. C->D Yes E Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) C->E No (Small & Contained) F Cover spill with inert absorbent material (e.g., vermiculite, sand) E->F G Carefully sweep or scoop material into a labeled waste container. AVOID CREATING DUST. F->G H Decontaminate the spill area with a suitable solvent. G->H I Dispose of all materials as hazardous chemical waste. H->I J Report incident to supervisor I->J

Caption: Workflow for responding to an accidental spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containment: Use designated, sealed, and clearly labeled waste containers.

  • Procedure: Dispose of the waste through an approved waste disposal plant or via your institution's Environmental Health & Safety (EH&S) department.[6][10][11][12][13] Do not dispose of this chemical down the drain or in regular trash.

General Safe Handling Workflow

The following diagram provides a visual summary of the routine handling process, integrating the key safety checkpoints.

prep prep action action check check end end A 1. Pre-Operation Setup B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood is ON and functioning correctly B->C D 2. Compound Handling (in Fume Hood) C->D E Retrieve container and allow to reach room temp D->E F Weigh and transfer compound using techniques to minimize dust E->F G 3. Post-Operation Cleanup F->G H Securely close primary container and return to storage G->H I Clean all equipment and work surfaces H->I J Dispose of waste in labeled hazardous waste container I->J K Remove PPE correctly and wash hands thoroughly J->K

Caption: A summarized workflow for the safe handling of the compound.

References

  • Campus Operations, University of Texas at Dallas, Hazardous Chemical Used in Animals: Pyrazole. [Link]

  • Cole-Parmer, Material Safety Data Sheet for Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • PubChem, National Center for Biotechnology Information, Compound Summary for CID 51358380, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. [Link]

  • Capot Chemical, MSDS of tert-butyl 1H-pyrazole-4-carboxylate. [Link]

  • Oakwood Chemical, Product Page for tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. [Link]

Sources

Technical Whitepaper: Storage & Handling of tert-Butyl 4-amino-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-Butyl 4-amino-1H-pyrazole-1-carboxylate CAS: 1018446-95-1 Primary Risk: Oxidative degradation and photochemical instability. Golden Rule: Store at 2–8°C (Refrigerated) , under inert atmosphere (Argon/Nitrogen) , in a desiccated, light-tight container.

This guide details the physicochemical rationale and operational protocols for maintaining the integrity of this compound (hereafter referred to as Boc-4-AP ). As a critical building block in the synthesis of kinase inhibitors and bioactive heterocycles, the purity of Boc-4-AP directly impacts the yield and impurity profile of downstream coupling reactions (e.g., amide coupling, reductive amination).

Physicochemical Profile & Stability Analysis

Understanding the molecular vulnerabilities of Boc-4-AP is the first step in designing a robust storage protocol.

Chemical Identity
PropertySpecification
IUPAC Name This compound
CAS Number 1018446-95-1
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Mechanisms of Degradation

The stability of Boc-4-AP is compromised by three primary vectors. A researcher must actively mitigate these during storage and handling.

  • Oxidative Discoloration (The "Browning" Effect):

    • Mechanism: The C4-amino group on the electron-rich pyrazole ring is susceptible to oxidation by atmospheric oxygen. While the N1-Boc group withdraws some electron density, the pyrazole core remains sufficiently electron-rich to undergo slow oxidation, leading to the formation of azo-dimers or N-oxide species.

    • Visual Indicator: The compound turns from off-white to brown/black.

  • Acid-Catalyzed Hydrolysis:

    • Mechanism: The tert-butyl carbamate (Boc) moiety is acid-labile. Exposure to acidic fumes or moisture containing trace acids (e.g., CO₂ absorption forming carbonic acid) can catalyze the cleavage of the Boc group, releasing isobutylene and CO₂, and reverting the compound to the unprotected 4-aminopyrazole.

    • Consequence: Loss of regioselectivity in subsequent reactions.

  • Photochemical Decomposition:

    • Mechanism: Aminopyrazoles can absorb UV-Vis radiation, exciting the conjugated system and promoting radical formation or ring-opening reactions.

Storage Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating : if the compound changes color, the system has failed.

The "Cold & Inert" System

Objective: Minimize kinetic energy (heat) and remove reactants (oxygen/water).

  • Receipt & Inspection:

    • Upon arrival, inspect the vial. It should be off-white. If brown, reject the lot immediately.

    • Action: If not using immediately, do not open the manufacturer's seal until ready to aliquot.

  • Long-Term Storage Conditions:

    • Temperature: 2°C to 8°C .[1] While -20°C is acceptable, it is often unnecessary for the Boc-protected form if the atmosphere is controlled. However, for storage >6 months, -20°C is preferred to arrest all kinetics.

    • Atmosphere: Argon or Nitrogen . Argon is preferred as it is heavier than air and blankets the solid.

    • Container: Amber glass vials with Teflon-lined screw caps.

    • Desiccation: Store the vial inside a secondary container (e.g., a jar or desiccator) containing active desiccant (silica gel or Drierite).

Handling & Aliquoting Workflow

Repeated freeze-thaw cycles introduce moisture via condensation. Use this workflow to maintain the stock.

StorageWorkflow Receipt Receipt of Material (Check Color) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Wait 30 min Aliquot Aliquot under Inert Gas (Glovebox or Cone) Equilibrate->Aliquot Open Vial Seal Seal & Parafilm Aliquot->Seal Flush Headspace Store Store at 2-8°C (Amber Vial + Desiccant) Seal->Store Immediate Store->Equilibrate Next Use

Figure 1: Optimal handling workflow to prevent moisture ingress and oxidation.

Detailed Steps:

  • Equilibration: Before opening a cold vial, let it sit at room temperature for 30 minutes. Why? Opening a cold vial condenses atmospheric water vapor onto the hygroscopic amine, accelerating hydrolysis.

  • Aliquoting: If you plan to use the compound over multiple experiments, weigh out single-use aliquots in a glove box or under a nitrogen funnel.

  • Re-sealing: Flush the headspace of the stock vial with a gentle stream of Argon before recapping. Wrap the cap with Parafilm to ensure a gas-tight seal.

Quality Control & Troubleshooting

Before committing valuable reagents to a synthesis, validate the integrity of Boc-4-AP.

ObservationDiagnosisRemediation
Color: Dark Brown/Black Severe OxidationDiscard. Purification is rarely worth the yield loss.
Color: Light Yellow Mild OxidationAcceptable for crude reactions; consider recrystallization for sensitive steps.
Texture: Clumped/Wet Moisture IngressDry under high vacuum (room temp) for 4 hours. Check NMR for hydrolysis.
LC-MS: Peak @ [M-100] Boc Loss (Hydrolysis)The peak corresponds to the loss of the Boc group (M-100). If >5%, repurify.
Analytical Validation
  • 1H NMR (DMSO-d6): Check for the tert-butyl singlet (~1.6 ppm) and the pyrazole protons. Disappearance of the Boc peak or appearance of broad exchangeable protons suggests hydrolysis.

  • TLC: Run in 5% MeOH/DCM. Oxidation products typically remain at the baseline or streak.

Safety & Hazards (HSE)

Although Boc-4-AP is a laboratory reagent, it carries specific GHS classifications.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315/H319: Causes skin and serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3]

  • PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[4]

Degradation Pathway Visualization

The following diagram illustrates the chemical risks associated with improper storage.

DegradationPath Compound Boc-4-AP (Active Reagent) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Hydrolysis Acid Hydrolysis (Moisture/Acid) Compound->Hydrolysis H2O / H+ Azo Azo Dimers / N-Oxides (Brown Impurities) Oxidation->Azo Deprotected 4-Aminopyrazole (Loss of Regiocontrol) Hydrolysis->Deprotected

Figure 2: Primary degradation pathways: Oxidation (storage failure) and Hydrolysis (handling failure).

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1018446-95-1).[5] Retrieved from

  • BLD Pharm. Safety Data Sheet & Storage: this compound. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Aminopyrazole Derivatives. Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility Profiling of tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical framework for understanding and determining the solubility of tert-butyl 4-amino-1H-pyrazole-1-carboxylate. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic potential. The following sections will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and offer insights into the interpretation of the generated data.

Introduction to this compound and the Imperative of Solubility Analysis

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl and pyrazole nitrogens), alongside a lipophilic tert-butyl group, imparts a unique amphiphilic character to the molecule. This structural duality suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

A comprehensive understanding of its solubility is a critical first step in the drug development pipeline. Poor aqueous solubility can lead to low bioavailability, necessitating higher doses and potentially increasing the risk of adverse effects. Conversely, understanding its solubility in organic solvents is crucial for designing efficient purification strategies, developing analytical methods, and formulating amorphous solid dispersions to enhance oral absorption.

Theoretical Framework: The Molecular Dance of Solvation

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. For this compound, the following interactions are key:

  • Hydrogen Bonding: The primary amino group (-NH₂) and the pyrazole ring nitrogens can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogens can act as hydrogen bond acceptors. Protic solvents like water and alcohols will readily engage in hydrogen bonding with the solute, promoting dissolution.

  • Dipole-Dipole Interactions: The polar nature of the carbamate and the pyrazole ring will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The nonpolar tert-butyl group will primarily interact through weaker van der Waals forces, favoring dissolution in nonpolar organic solvents.

The overall solubility in a given solvent is a thermodynamic equilibrium between the solid state (crystal lattice energy) and the solvated state (solvation energy). A high crystal lattice energy will impede dissolution, while strong solute-solvent interactions will favor it.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₃N₃O₂[1]
Molecular Weight183.21 g/mol [1]
Predicted pKa2.36 ± 0.11ChemicalBook
AppearanceBrown to reddish-brown solidChemicalBook

The predicted pKa suggests that the amino group is weakly basic. This implies that the solubility in aqueous media is likely to be pH-dependent, with higher solubility at lower pH values where the amino group is protonated.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method . This technique involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Rationale for Experimental Design

The choice of solvents for solubility screening should encompass a range of polarities and functionalities to build a comprehensive profile. A recommended set of solvents includes:

  • Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid) are crucial for assessing solubility relevant to oral drug absorption.

  • Alcohols: Methanol and Ethanol are common polar protic solvents used in crystallization and formulation.

  • Aprotic Solvents: Acetonitrile, Acetone, and Dichloromethane represent a range of polar aprotic and nonpolar solvents.

  • Amphiphilic Solvent: Dimethyl sulfoxide (DMSO) is a powerful solvent often used for initial stock solutions in biological assays.

Step-by-Step Experimental Protocol

Materials:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (e.g., 10 mg to 2 mL of each solvent). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (typically 25 °C or 37 °C for biopharmaceutical relevance).

    • Allow the samples to equilibrate for a predetermined time. A common starting point is 24-48 hours. It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the supernatant is no longer increasing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of the mobile phase).

    • Analyze the standard solutions and the filtered sample solutions by HPLC. A reverse-phase C18 column is a common starting point for a molecule of this nature. The mobile phase and detection wavelength should be optimized for the compound.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the compound in the sample solutions by interpolating their peak areas on the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL.

    • For aqueous buffers, report the pH of the saturated solution.

Diagram of the Shake-Flask Experimental Workflow

Shake_Flask_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add solvent to vials prep1->prep2 Dispense equil Shake at constant temperature & speed prep2->equil sample Withdraw supernatant equil->sample filter Filter through 0.22 µm syringe filter sample->filter hplc Quantify by HPLC filter->hplc cal Generate calibration curve

Caption: Workflow for determining solubility using the shake-flask method.

Interpreting the Solubility Data

The obtained solubility data will provide a comprehensive profile of this compound.

  • Aqueous Solubility vs. pH: A plot of solubility against pH will reveal the influence of ionization on dissolution. Increased solubility at lower pH would confirm the basic nature of the amino group. This information is critical for predicting its behavior in the gastrointestinal tract.

  • Solubility in Organic Solvents: This data will inform choices for reaction solvents, crystallization processes, and the development of analytical methods. High solubility in a particular solvent might suggest its utility for purification, while miscibility with aqueous solutions could be advantageous for certain formulations.

  • Biopharmaceutics Classification System (BCS): Based on its aqueous solubility and permeability (which would require further investigation), the compound can be classified according to the BCS. This classification is a valuable tool for predicting the in vivo performance of a drug and for guiding formulation strategies.

Conclusion: A Foundation for Rational Drug Development

While publicly available quantitative solubility data for this compound is currently lacking, this guide provides the theoretical foundation and a detailed, actionable experimental protocol for its determination. By systematically applying the shake-flask method and leveraging modern analytical techniques like HPLC, researchers can generate the high-quality solubility data necessary to make informed decisions throughout the drug discovery and development process. This fundamental understanding of a compound's solubility is not merely a data point but a cornerstone of rational drug design and formulation, ultimately paving the way for the development of safe and effective medicines.

References

  • PubChem. This compound. [Link]

Sources

The Versatile Building Block: A Technical Guide to tert-Butyl 4-amino-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Within this privileged scaffold, the 4-aminopyrazole moiety has emerged as a particularly valuable synthon for the construction of targeted therapeutics, most notably kinase inhibitors.[2][3] The strategic placement of the amino group at the C4 position provides a crucial vector for derivatization, enabling the exploration of chemical space and the fine-tuning of interactions with biological targets. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen not only modulates the reactivity of the heterocyclic core but also enhances solubility in organic solvents, facilitating its use in a variety of synthetic transformations. This guide provides an in-depth review of the synthesis, properties, and applications of tert-butyl 4-amino-1H-pyrazole-1-carboxylate, a key intermediate in the development of next-generation pharmaceuticals.

Synthesis of this compound: A Multi-faceted Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and safety considerations. Two of the most common and practical approaches involve either the reduction of a nitro precursor or the reductive amination of a formyl precursor.

Route 1: From 4-Nitro-1H-pyrazole via Boc Protection and Reduction

This synthetic strategy commences with the readily available 4-nitro-1H-pyrazole. The initial step involves the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate

The protection of 4-nitro-1H-pyrazole is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This reaction proceeds smoothly to afford the N-Boc protected intermediate.

Diagram of the Boc protection of 4-nitro-1H-pyrazole.

Boc_Protection 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Product tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate 4-Nitro-1H-pyrazole->Product Boc2O Boc₂O, DMAP Boc2O->Product

Caption: Boc protection of 4-nitro-1H-pyrazole.

Step 2: Reduction of tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate to this compound

The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a widely employed and efficient method for this purpose.[4] The use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine hydrate, provides a clean and high-yielding conversion.[5]

Diagram of the reduction of the nitro group.

Nitro_Reduction Nitro_Compound tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate Amino_Compound This compound Nitro_Compound->Amino_Compound Reducing_Agent H₂, Pd/C or H₂NNH₂·H₂O, Pd/C Reducing_Agent->Amino_Compound

Caption: Reduction of the nitro-pyrazole to the amino-pyrazole.

Route 2: From 1H-Pyrazole-4-carbaldehyde via Boc Protection and Reductive Amination

An alternative and equally viable route begins with 1H-pyrazole-4-carbaldehyde. This approach involves the protection of the pyrazole nitrogen, followed by the conversion of the aldehyde to the amine.

Step 1: Synthesis of tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate

Similar to the previous route, the pyrazole nitrogen is first protected with a Boc group using di-tert-butyl dicarbonate and a catalytic amount of DMAP.[6] This reaction efficiently yields the N-Boc protected aldehyde.

Diagram of the Boc protection of 1H-pyrazole-4-carbaldehyde.

Boc_Protection_Aldehyde Aldehyde 1H-Pyrazole-4-carbaldehyde Product tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Aldehyde->Product Boc2O Boc₂O, DMAP Boc2O->Product

Caption: Boc protection of 1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination of tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7] In this step, the formyl group of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can be converted to a primary amine using a suitable nitrogen source, such as ammonia or hydroxylamine, followed by reduction. A common protocol involves the formation of an oxime intermediate with hydroxylamine, which is then reduced to the amine using a reducing agent like zinc in acetic acid or catalytic hydrogenation.

Diagram of the reductive amination process.

Reductive_Amination Aldehyde tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Amine This compound Aldehyde->Amine Step1 1. NH₂OH·HCl 2. Reducing Agent Step1->Amine

Caption: Reductive amination of the formyl-pyrazole.

Experimental Protocols

Protocol for Route 1: Synthesis via Reduction of a Nitro Precursor

Step 1: Synthesis of tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate

  • To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, is added di-tert-butyl dicarbonate (1.1 equivalents).

  • A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) is then added to the mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic layer is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

  • Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure tert-butyl 4-nitro-1H-pyrazole-1-carboxylate.[8]

Step 2: Synthesis of this compound

  • To a solution of tert-butyl 4-nitro-1H-pyrazole-1-carboxylate (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate, is added a catalytic amount of 10% palladium on carbon (Pd/C, 5-10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Alternatively, hydrazine hydrate (3-5 equivalents) can be used as the hydrogen source in a solvent like ethanol at reflux, with Pd/C as the catalyst.[5]

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • If necessary, the product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the properties can be inferred from its structure and data available for analogous compounds.

PropertyPredicted/Inferred Value
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Appearance Likely a white to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
¹H NMR Expected signals for the tert-butyl group (singlet, ~1.6 ppm), the pyrazole protons (two singlets), and the amino protons (broad singlet).
¹³C NMR Expected signals for the tert-butyl carbons, the pyrazole carbons, and the carbonyl carbon of the Boc group.
IR (cm⁻¹) Expected characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and C-N stretching.
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 184.1

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the strategic placement of its functional groups. The Boc-protected pyrazole ring is relatively stable to a range of reaction conditions, while the 4-amino group serves as a versatile handle for further elaboration.

Key Reactions
  • N-Acylation/Sulfonylation: The primary amino group can be readily acylated or sulfonylated with a variety of acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to introduce diverse substituents. This is a common strategy in the synthesis of kinase inhibitors to probe the active site of the enzyme.

  • Cross-Coupling Reactions: While the amino group itself is not typically used directly in cross-coupling reactions, it can be converted to a halide (e.g., via a Sandmeyer reaction) to enable subsequent Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions.[9] Alternatively, the amino group can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates, further expanding its synthetic potential.[10]

Diagram illustrating the key reactivity of the 4-amino group.

Reactivity Aminopyrazole This compound Acylated_Product N-Acylated Product Aminopyrazole->Acylated_Product N-Acylation Sulfonylated_Product N-Sulfonylated Product Aminopyrazole->Sulfonylated_Product N-Sulfonylation Arylated_Product N-Arylated Product Aminopyrazole->Arylated_Product Buchwald-Hartwig Acylation RCOCl or RCOOH Acylation->Acylated_Product Sulfonylation RSO₂Cl Sulfonylation->Sulfonylated_Product Buchwald_Hartwig Ar-X, Pd catalyst Buchwald_Hartwig->Arylated_Product

Caption: Key reactions of this compound.

Applications in Kinase Inhibitor Development

The 4-aminopyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, while the substituent at the 4-amino position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The use of this compound allows for the systematic exploration of these interactions, making it an invaluable tool for structure-activity relationship (SAR) studies in the development of novel kinase inhibitors for the treatment of cancer and other diseases.[11]

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its synthesis is achievable through multiple reliable routes, and its functional group handles allow for a wide range of chemical modifications. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the utility of this and related aminopyrazole derivatives is set to expand, solidifying their place as indispensable tools for medicinal chemists.

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The Knorr Pyrazole Synthesis: A Comprehensive Mechanistic and Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a highly relevant and versatile method for the construction of the pyrazole nucleus.[1][2] This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. This technical guide provides an in-depth exploration of the Knorr pyrazole synthesis, delving into its mechanism, the nuances of regioselectivity, and practical experimental protocols for laboratory application.

The Core Reaction: A Symphony of Condensation, Cyclization, and Dehydration

At its heart, the Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction is typically facilitated by an acid catalyst and proceeds through a series of well-defined steps to yield the final pyrazole product.[3][4][5]

The Mechanistic Pathway: A Step-by-Step Elucidation

The generally accepted mechanism for the Knorr pyrazole synthesis involves three key stages:

  • Initial Condensation to a Hydrazone Intermediate: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1] Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic hydrazine.[6][7] This initial condensation results in the formation of a hydrazone intermediate, with the concomitant loss of a water molecule.[1][8]

  • Intramolecular Cyclization: The second, and often rate-determining, step involves an intramolecular nucleophilic attack by the remaining free nitrogen atom of the hydrazine onto the second carbonyl group.[1][9] This cyclization step leads to the formation of a non-aromatic, five-membered cyclic intermediate, often referred to as a pyrazolidine or a hydroxyl-pyrazoline.[9]

  • Dehydration to the Aromatic Pyrazole: The final step is the dehydration of the cyclic intermediate to afford the stable, aromatic pyrazole ring.[1] This acid-catalyzed elimination of a water molecule is driven by the formation of the thermodynamically favorable aromatic system.

Knorr_Pyrazole_Synthesis_Mechanism reagents 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H2O) cyclic_intermediate Cyclic Intermediate (Hydroxyl-pyrazoline) hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H2O)

Figure 1: Simplified workflow of the Knorr pyrazole synthesis mechanism.

Navigating the Challenge of Regioselectivity

A critical consideration in the Knorr pyrazole synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][10][11] The control of regioselectivity is paramount, especially in the synthesis of pharmaceuticals where a specific isomer is required for biological activity.

Several factors influence the regiochemical outcome of the reaction:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[10]

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[10]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly impact regioselectivity. Under basic conditions, the more nucleophilic nitrogen of a substituted hydrazine will preferentially attack. Conversely, under acidic conditions, the protonation of the carbonyl groups can alter their relative reactivity.[6][10]

  • Solvent: The choice of solvent can have a profound effect on the reaction's regioselectivity.[10] For instance, the use of fluorinated alcohols has been reported to enhance the regioselectivity in certain cases.[10]

  • Temperature: Reaction temperature can also be a determining factor in controlling which regioisomer is predominantly formed.[10]

Experimental Protocols: From Benchtop to Application

The Knorr pyrazole synthesis is a robust and widely applicable reaction. Below are representative experimental protocols that highlight the practical aspects of this synthesis.

General Experimental Workflow

Knorr_Experimental_Workflow start Start reagents Combine 1,3-Dicarbonyl, Hydrazine, and Solvent start->reagents catalyst Add Acid Catalyst reagents->catalyst reaction Heat Reaction Mixture (Monitor by TLC) catalyst->reaction workup Aqueous Workup (e.g., add water, extract) reaction->workup purification Purify Product (e.g., recrystallization, chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Knorr pyrazole synthesis.
Synthesis of a Pyrazolone from a β-Ketoester

A common variation of the Knorr synthesis involves the use of a β-ketoester as the 1,3-dicarbonyl component, which leads to the formation of a pyrazolone, a subclass of pyrazoles.[8]

Procedure:

  • In a suitable reaction vessel, combine the β-ketoester (e.g., ethyl benzoylacetate, 1 equivalent) and hydrazine hydrate (2 equivalents) in a solvent such as 1-propanol.[8][12]

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[8]

  • Heat the reaction mixture to approximately 100°C with stirring.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Once the starting material is consumed, add water to the hot reaction mixture to induce precipitation of the product.[8]

  • Cool the mixture and collect the solid product by filtration.[8]

  • Wash the product with water and dry it to obtain the crude pyrazolone.[8]

  • The product can be further purified by recrystallization.

Synthesis of Celecoxib: A Pharmaceutical Application

The Knorr pyrazole synthesis is a key step in the industrial production of Celecoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[13][14][15]

Reactants:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 4-Sulfonamidophenylhydrazine

General Conditions: The synthesis is typically carried out in a suitable solvent with an acid catalyst. The specific conditions can be optimized to maximize yield and regioselectivity.[13] Recent studies have explored the use of benchtop 19F NMR spectroscopy for real-time monitoring and optimization of the reaction, highlighting the impact of solvent and catalysts on the reaction rate and yield.[13][16]

Data Presentation: Impact of Reaction Conditions on Yield

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Yield (%)Reference
Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol10079[12]
Ethyl acetoacetatePhenylhydrazineNano-ZnOGreen protocol-95[2]
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione4-Sulfonamidophenylhydrazine-Various-Optimized[13]

Conclusion

The Knorr pyrazole synthesis has stood the test of time, evolving from a classic name reaction to a powerful tool in modern drug discovery and development. Its operational simplicity, functional group tolerance, and the pharmacological significance of its products ensure its continued importance. A thorough understanding of its mechanism and the factors governing its regioselectivity is crucial for researchers aiming to leverage this reaction for the synthesis of novel and complex pyrazole-containing molecules.

References

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  • Chyu, A., et al. (2024, October 2). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. Retrieved February 12, 2026, from [Link]

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  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved February 12, 2026, from [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

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Methodological & Application

Technical Guide: Strategic Utilization of tert-Butyl 4-amino-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of tert-Butyl 4-amino-1H-pyrazole-1-carboxylate in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. However, the synthesis of 4-substituted pyrazoles often suffers from regioselectivity issues due to annular tautomerism (N1 vs. N2). This compound (CAS 1018446-95-1) serves as a critical "masked" building block. The bulky tert-butoxycarbonyl (Boc) group at N1 locks the tautomer, forcing regioselective functionalization at the C4-amino position. This guide details the protocols for amide coupling, reductive amination, and cross-coupling, followed by controlled deprotection strategies.

Chemical Profile & Handling

Before initiating synthesis, verify the physicochemical properties to ensure reaction compatibility.

PropertySpecification
CAS Number 1018446-95-1
Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; Sparingly soluble in water
pKa (Conjugate Acid) ~3.5–4.0 (Estimated for 4-aminopyrazole core)
Storage 2–8°C, Hygroscopic.[1][2] Store under inert gas (Argon/Nitrogen).
Stability Air-sensitive (prone to oxidation); Acid-labile (Boc group).

Safety Note: 4-Aminopyrazoles can be toxic and potential irritants. Handle in a fume hood. Avoid contact with strong acids until deprotection is intended.

Strategic Workflow: The "N4-First" Approach

The primary utility of this reagent is to differentiate the exocyclic amine (N4) from the endocyclic nitrogens (N1/N2).

The Logic:

  • Lock N1: The Boc group prevents N1-alkylation/acylation.

  • Functionalize N4: The C4-amine is the only nucleophile available.

  • Unlock N1: Acidic deprotection reveals the pyrazole NH for further diversification (e.g., alkylation to form the final bioactive core).

G Start Start: tert-Butyl 4-amino-1H- pyrazole-1-carboxylate Path1 Pathway A: Amide Coupling (R-COCl / HATU) Start->Path1 Path2 Pathway B: Reductive Amination (R-CHO / NaBH(OAc)3) Start->Path2 Path3 Pathway C: Buchwald-Hartwig (Ar-X / Pd-Cat) Start->Path3 Inter Intermediate: N4-Functionalized N1-Boc-Pyrazole Path1->Inter Yield: 85-95% Path2->Inter Yield: 70-85% Path3->Inter Yield: 60-80% Deprotect Deprotection: TFA or HCl (Removes N1-Boc) Inter->Deprotect Acidic Cleavage Final Final Scaffold: N4-Substituted 1H-Pyrazole Deprotect->Final Neutralization

Figure 1: Strategic workflow for orthogonal functionalization of the pyrazole core.

Application Protocols

Protocol A: Amide Bond Formation (HATU Method)

This is the most common reaction for generating kinase inhibitor scaffolds (e.g., pyrazole-amides). The 4-amino group is essentially an aniline analog; it is less nucleophilic than alkyl amines, requiring efficient coupling agents.

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add this compound (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; Boc group is stable to these conditions).

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Expert Insight: If the reaction is sluggish, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is often superior for sterically hindered anilines.

Protocol B: Reductive Amination

Used to synthesize secondary amines (N-alkylaminopyrazoles).

Reagents:

  • Substrate: 1.0 equiv

  • Aldehyde: R-CHO (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve the pyrazole substrate and aldehyde in DCE (0.1 M). Add AcOH. Stir for 1 hour at RT.

    • Note: 4-aminopyrazoles form imines slower than alkyl amines due to conjugation.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

  • Quench: Quench with sat. NaHCO₃ (aqueous). Stir vigorously for 20 mins.

  • Extraction: Extract with DCM.

  • Purification: Flash chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

Used to synthesize N-aryl systems (diaryl amines).

Reagents:

  • Substrate: 1.0 equiv (Acts as the amine partner)

  • Aryl Halide: Ar-Br or Ar-I (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: Xantphos or BrettPhos (5–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a microwave vial with the pyrazole substrate, Aryl Halide, Cs₂CO₃, Pd catalyst, and Ligand.

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat to 90–100°C (oil bath or microwave) for 8–12 hours.

  • Filtration: Filter through a celite pad to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Self-Validating Check: The Boc group must remain intact. If you observe de-Boc product (M-100 mass loss), lower the temperature or switch to a milder base like K₃PO₄.

Critical Step: Deprotection & Regiocontrol

Once the N4 position is functionalized, the N1-Boc group is removed to release the active pyrazole NH.

Standard Deprotection (TFA Method):

  • Dissolve the N4-functionalized intermediate in DCM (0.1 M).

  • Add TFA (Trifluoroacetic acid) (ratio 1:4 v/v TFA:DCM).

  • Stir at RT for 1–2 hours.

  • Work-up (Critical): Do not heat (avoids decomposition). Concentrate in vacuo.[3]

  • Neutralization: The product will be a TFA salt. To obtain the free base, redissolve in EtOAc and wash with sat. NaHCO₃.

Alternative (HCl Method): Use 4M HCl in Dioxane for 1 hour. This precipitates the hydrochloride salt directly, which is often easier to handle.

Mechanism Step1 N1-Boc Protected (Steric Shielding of N1) Step2 Acid Protonation of Boc Carbonyl Step1->Step2 H+ Step3 Loss of t-Butyl Cation (Formation of Isobutene) Step2->Step3 Rate Limiting Step4 Decarboxylation (Loss of CO2) Step3->Step4 Step5 Free 1H-Pyrazole (Tautomeric Equilibrium Restored) Step4->Step5

Figure 2: Mechanistic pathway of acid-catalyzed Boc-deprotection.

Case Study: Synthesis of a Kinase Inhibitor Fragment

Objective: Synthesis of N-(1-methyl-1H-pyrazol-4-yl)benzamide analog using the Boc-protected precursor to ensure regioselectivity.

  • Coupling: this compound is coupled with 4-fluorobenzoic acid using HATU/DIPEA.

    • Result: Exclusive formation of the amide at N4. N1 remains protected.

  • Deprotection: Treat with 4M HCl/Dioxane.

    • Result: Quantitative removal of Boc. Isolation of the pyrazole-NH HCl salt.

  • N1-Alkylation: React the deprotected salt with Methyl Iodide (MeI) and K₂CO₃ in Acetone.

    • Result: Major product is N1-methyl (sterically favored over N2 in many cases, though isomer separation may be required).

    • Why use the Boc strategy? If you started with 4-aminopyrazole directly, acylation could occur at N1, N2, or N4, leading to a mixture of amides and ureas. The Boc group forces the acylation exclusively to N4 first.

References

  • Sigma-Aldrich. this compound Product Specification. Link

  • Greenberg, J. A., & Sammakia, T. (2017).[4] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245–3251. (Context: Stability of tert-butyl groups). Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Context: General Buchwald conditions for heteroaromatic amines). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24812662 (this compound). Link

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The synthesis of complex, highly functionalized pyrazole-containing molecules is therefore a critical endeavor in the pharmaceutical industry. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad applicability in constructing C(sp²)–C(sp²) bonds.[1]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions utilizing pyrazole boronic esters. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental procedures, and provide a robust troubleshooting guide to overcome common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a multi-step catalytic process centered around a Palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or heteroaryl bromide or chloride) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) species.[2][3] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide.[5] Electron-deficient aromatic systems generally react more readily.[2]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[6] For this to occur, the boronic ester must be activated by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the pyrazole moiety to the Pd(II) center. The choice of base and solvent is critical in this step to ensure efficient formation of the diorganopalladium intermediate.

  • Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4] Bulky, electron-donating ligands on the palladium catalyst can promote this step.[5]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of a pyrazole boronic ester with an aryl halide.

Suzuki_Coupling_Cycle Pd0 LnP-Pd(0) PdII_OxAdd LnP-Pd(II)(Ar)(X) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans LnP-Pd(II)(Ar)(Pyrazole) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Pyrazole PdII_Trans->Product ArX Ar-X (Aryl Halide) ArX->PdII_OxAdd Pyrazole_Bpin Pyrazole-B(pin) Pyrazole_Bpin->PdII_Trans Base Base (e.g., K2CO3) Base->PdII_Trans activation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Core Protocol: Suzuki-Miyaura Coupling of a Pyrazole Pinacol Boronic Ester with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of pyrazole boronic esters. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Equipment
  • Pyrazole pinacol boronic ester (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole pinacol boronic ester (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyrazole Boronic Ester - Aryl Halide - Catalyst - Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench D->E F Aqueous Workup (Extraction) E->F G Dry and Concentrate F->G H Purify (e.g., Chromatography) G->H caption General experimental workflow for Suzuki coupling.

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Key Considerations and Optimization Strategies

The success of a Suzuki-Miyaura coupling reaction, particularly with heteroaromatic substrates like pyrazoles, often hinges on the careful selection of reaction parameters.

ParameterOptions and ConsiderationsRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G2)For challenging couplings involving electron-rich or sterically hindered partners, modern Buchwald-type ligands and precatalysts often provide superior results due to their ability to promote efficient oxidative addition and reductive elimination.[1][8]
Ligand Phosphine-based (e.g., PPh₃, XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)The choice of ligand is critical for stabilizing the Pd(0) species and modulating its reactivity.[2] Bulky, electron-rich ligands like XPhos and SPhos are often effective for coupling heteroaryl chlorides.[1][9]
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Fluorides (KF)The base activates the boronic ester for transmetalation.[7] K₃PO₄ is often a good choice for heteroaryl couplings as it is effective and generally avoids base-sensitive functional groups.[1] Anhydrous conditions with KF can be beneficial in preventing protodeboronation.[7]
Solvent Ethers (Dioxane, THF), Aromatic (Toluene), Amides (DMF, DMAc), often with waterThe solvent system must solubilize the reactants and the base. A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and facilitate the formation of the boronate "ate" complex.[2] For water-sensitive substrates, anhydrous conditions can be employed.[10]
Boronic Ester Pinacol (Bpin), Neopentyl Glycol, MIDAPinacol esters are widely used due to their stability and ease of handling.[2] MIDA boronates offer exceptional stability and can be used in iterative cross-coupling reactions.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Poor solubility of reactants- Use a fresh catalyst or a more active precatalyst.- For aryl chlorides, switch to a more electron-rich ligand (e.g., XPhos, SPhos).- Screen different solvent systems to improve solubility.[11]
Protodeboronation - Harsh reaction conditions (high temperature, strong base)- Presence of protic impurities- Use milder conditions (lower temperature, weaker base like K₃PO₄).- Employ anhydrous conditions or use a more stable boronic ester (e.g., MIDA).[10]- Ensure solvents are properly dried.
Homocoupling of Boronic Ester - Presence of oxygen in the reaction mixture- Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[12]
Debromination/Dehalogenation - Formation of a Palladium-hydride species- Optimize the choice of base and solvent; strong bases with protic solvents can promote this side reaction.[13]- Lowering the reaction temperature may also help.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of pyrazole boronic esters is a robust and versatile method for the synthesis of complex pyrazole-containing molecules. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully implement this powerful transformation in their drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Barrios-Landeros, F., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Thomas, S. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Publications. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]

  • ResearchGate. (2010). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. [Link]

  • Pasty M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Mkhonza, N. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Bouzrou, M., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Vantourout, J. C., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]

  • Sandford, C., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Mkhonza, N. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2012). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). [Link]

  • Shi, S., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

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Application Note: Strategic Utilization of tert-Butyl 4-amino-1H-pyrazole-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole pharmacophore is ubiquitous in modern kinase inhibitors, serving as a critical hinge-binding motif. However, the synthesis of 4-substituted pyrazoles is often complicated by annular tautomerism and the oxidative instability of the free amine. tert-Butyl 4-amino-1H-pyrazole-1-carboxylate represents a stabilized, regiochemically locked "masked" scaffold. This guide details the physicochemical profile, synthesis, and optimized protocols for utilizing this intermediate in the construction of high-value pharmaceutical targets, specifically focusing on amide coupling efficiency and controlled deprotection strategies.

Chemical Profile & Significance[1][2][3][4][5][6]

Molecular Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 1018446-95-1[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [4][3][5]
  • Molecular Weight: 183.21 g/mol [2][3][5]

  • Appearance: Light brown to reddish-brown solid

  • Solubility: Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.

Structural Advantages
  • Regiochemical Lock: The tert-butoxycarbonyl (Boc) group at the N1 position freezes the pyrazole tautomerism. This is critical during functionalization of the C4-amine, preventing N-alkylation side reactions on the ring nitrogens.

  • Oxidative Stability: Free 4-aminopyrazoles are electron-rich and prone to rapid oxidation (browning) in air. The electron-withdrawing nature of the N1-carbamate reduces the electron density of the ring slightly, enhancing shelf-stability compared to the parent heterocycle.

  • Solubility Enhancement: The lipophilic Boc group significantly improves solubility in organic solvents (DCM, THF) compared to the highly polar free amine, facilitating standard chromatography.

Synthesis & Preparation

While commercially available, in-house preparation is often required to ensure fresh, oxidation-free material. The preferred route is the catalytic hydrogenation of the nitro-precursor.

Protocol A: Catalytic Hydrogenation from 4-Nitro Precursor

Objective: Synthesize this compound from tert-butyl 4-nitro-1H-pyrazole-1-carboxylate.

Reagents:

  • Precursor: tert-butyl 4-nitro-1H-pyrazole-1-carboxylate (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Gas (H

    
    )
    

Step-by-Step Methodology:

  • Setup: In a pressure vessel or round-bottom flask (for balloon pressure), suspend the nitro-pyrazole precursor in EtOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition. Safety Note: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with H

    
     gas three times. Stir the reaction mixture vigorously under H
    
    
    
    atmosphere (1 atm is usually sufficient; 30-50 psi for faster kinetics) at Room Temperature (RT) for 4–16 hours.
  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H of precursor) and appearance of the amine peak (M+H = 184.2, often observes fragment ions).

  • Workup: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with EtOAc or MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Critical Check: The product should be a solid.[3][6] If it is a dark oil, it may contain residual solvent or oxidation products. Store under inert gas at -20°C immediately.

Key Applications: Amide Coupling & Functionalization

The primary utility of this intermediate is as a nucleophile in the synthesis of amide-linked kinase inhibitors (e.g., targeting FLT3, JAK, or CDK pathways).

Protocol B: Optimized Amide Coupling (HATU Method)

Context: Coupling the 4-amino group with a carboxylic acid (R-COOH) to form a drug scaffold.

Reagents:

  • Amine: this compound (1.0 eq)[1][3]

  • Carboxylic Acid: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at RT for 5–10 minutes to form the activated ester.

  • Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir at RT for 2–12 hours.

    • Tip: If conversion is slow, heat to 40°C. Avoid temperatures >60°C to prevent thermal cleavage of the Boc group.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove excess acid/HATU byproducts), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: Controlled N1-Boc Deprotection

Context: Removal of the protecting group to unveil the free pyrazole NH, often the final step in synthesis to enable hydrogen bonding in the kinase hinge region.

Reagents:

  • Acid: 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolution: Dissolve the coupled intermediate in DCM (for TFA method) or use neat 4M HCl in Dioxane.

  • Acidolysis:

    • Method 1 (TFA): Add TFA (10–20 eq) to the DCM solution (1:4 v/v ratio TFA:DCM). Stir at RT for 1–2 hours.[6]

    • Method 2 (HCl): Add 4M HCl in Dioxane (excess). Stir at RT. Product often precipitates as the hydrochloride salt.

  • Workup:

    • Volatile Removal: Concentrate in vacuo.[7][8][6] Co-evaporate with toluene or Et

      
      O to remove excess acid.
      
    • Neutralization (Optional): If the free base is required, suspend in EtOAc and wash with saturated NaHCO

      
      .
      
    • Note: Pyrazoles are amphoteric; ensure the pH is sufficiently basic (>pH 8) to extract the free base, but be aware of water solubility.

Visualizing the Workflow

The following diagram illustrates the strategic placement of this intermediate in a drug discovery pipeline, highlighting the "Protect-Functionalize-Deprotect" logic.

DrugDiscoveryWorkflow cluster_conditions Optimization Logic Nitro 4-Nitro-1H-pyrazole (Starting Material) BocProtection Step 1: Boc Protection (Regiocontrol) Nitro->BocProtection Boc2O, DMAP Intermediate This compound (Core Intermediate) BocProtection->Intermediate H2, Pd/C (Reduction) Coupling Step 3: Amide Coupling (Drug Scaffold Formation) Intermediate->Coupling R-COOH, HATU (Functionalization) Check Check Stability Intermediate->Check ProtectedDrug Boc-Protected Pre-Candidate Coupling->ProtectedDrug Deprotection Step 4: Deprotection (TFA or HCl) ProtectedDrug->Deprotection FinalDrug Final Kinase Inhibitor (Free NH Pyrazole) Deprotection->FinalDrug Hinge Binder Generated

Figure 1: Strategic workflow for utilizing this compound in kinase inhibitor synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Aniline nucleophilicity is low due to electron-deficient ring.Switch to stronger coupling agents (HATU or T3P). Heat to 40-50°C. Ensure base (DIPEA) is fresh.
Regioisomer Mixtures Migration of Boc group (rare but possible) or incorrect starting material.Verify the CAS and NMR of the starting material. The Boc should be on N1.
Product is Dark/Tar Oxidation of the free amine.Store the intermediate under Argon at -20°C. Use immediately after reduction.
Incomplete Deprotection Acid concentration too low or reaction time too short.Use neat TFA or 4M HCl. Monitor by LCMS (look for loss of -56 or -100 mass units).

Safety & Handling (E-E-A-T)

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[9][4] 2A, STOT SE 3). Handle in a fume hood.

  • Sensitization: Pyrazole derivatives can be sensitizers. Wear nitrile gloves and long sleeves.

  • Storage: CRITICAL. Store at 2–8°C (refrigerated) in a tightly sealed container protected from light. Air exposure leads to oxidation (darkening).

References

  • Sigma-Aldrich. this compound Product Page. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51358380 (Isomer Reference). Link

  • ChemicalBook. Synthesis and Properties of this compound. Link

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules 2023. Link

  • MedChemExpress. this compound-d2 (Deuterated Standard). Link

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Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest within the medicinal chemistry and drug development communities.[1] Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively mimicking the natural ligands of various enzymes and receptors.[1] This unique characteristic has positioned pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of a wide array of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3][4] Consequently, this scaffold is a cornerstone in the development of targeted therapies for oncology and other therapeutic areas.[2][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by recent advancements in the field, offering a practical resource for the efficient construction of this important class of molecules.

Strategic Approaches to Pyrazolo[3,4-d]pyrimidine Synthesis

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly categorized into two primary strategies:

  • Linear Synthesis: This classical approach involves the sequential construction of the pyrazole and pyrimidine rings. Typically, a substituted pyrazole is first synthesized and then serves as the foundation for the subsequent annulation of the pyrimidine ring.

  • Convergent and Multi-component Synthesis: These modern strategies offer increased efficiency by bringing together multiple starting materials in a single reaction vessel to construct the target scaffold in fewer steps.[5][6] Microwave-assisted organic synthesis has emerged as a powerful tool in this context, significantly reducing reaction times and often improving yields.[5][6]

The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Below, we delve into specific, field-proven protocols for the synthesis of key pyrazolo[3,4-d]pyrimidine intermediates and derivatives.

Protocol 1: Synthesis of a Key Intermediate: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a robust, multi-step synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for further functionalization. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and choices of reagents.

Synthesis_of_4_Chloro_Intermediate cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Chlorination A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A->C Ethanol, 80°C, 4h[7][8] B Phenylhydrazine B->C D Pyrazolo[3,4-d]pyrimidin-4-one C->D Formamide, 190°C, 8h[7][8] E 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine D->E POCl₃, 106°C, 6h[7][8]

A multi-step synthesis of a key chloro-intermediate.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [7][8]

  • Rationale: This step involves a cyclocondensation reaction to form the core pyrazole ring. Phenylhydrazine acts as a binucleophile, reacting with the electrophilic centers of ethyl (ethoxymethylene)cyanoacetate. The ethoxy group serves as a good leaving group, facilitating the cyclization. Ethanol is a suitable polar protic solvent for this transformation.

  • Procedure:

    • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 eq.) in ethanol, add phenylhydrazine (1 eq.).

    • Heat the reaction mixture at 80°C for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [7][8]

  • Rationale: This step involves the annulation of the pyrimidine ring onto the pre-formed pyrazole. Formamide serves as both the reagent, providing the C4 and N3 atoms of the pyrimidine ring, and the solvent at high temperatures. The reaction proceeds through a condensation mechanism.

  • Procedure:

    • In a round-bottom flask, suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 eq.) in formamide.

    • Heat the mixture to 190°C for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the pyrazolo[3,4-d]pyrimidinone.

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [7][8]

  • Rationale: The hydroxyl group of the pyrimidinone is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of chlorination.

  • Procedure:

    • Carefully add 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 eq.) to phosphorus oxychloride.

    • Heat the mixture at 106°C for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

    • The product will precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol exemplifies a modern, efficient approach to the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, leveraging the advantages of multi-component reactions and microwave irradiation.[5][6] This method is characterized by short reaction times, operational simplicity, and often chromatography-free product isolation.[5][6]

MCR_Synthesis cluster_0 One-Pot Reaction A Methyl 5-aminopyrazole- 4-carboxylate D 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-one A->D Microwave Irradiation[5][6] B Trimethyl orthoformate B->D C Primary Amine C->D

An efficient one-pot, three-component synthesis.

Experimental Protocol:[5][6]
  • Rationale: This one-pot reaction combines a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine to directly form the pyrazolo[3,4-d]pyrimidin-4-one core. Trimethyl orthoformate acts as a one-carbon synthon, while the primary amine is incorporated at the N5 position of the pyrimidine ring. Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and solvent.

  • Procedure:

    • In a microwave-safe reaction vial, combine methyl 5-aminopyrazole-4-carboxylate (1 eq.), trimethyl orthoformate (1.5 eq.), and the desired primary amine (1.2 eq.).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). The optimal conditions may vary depending on the substrates.

    • After the reaction is complete, cool the vial to room temperature.

    • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.

Data Presentation: Comparison of Synthetic Protocols
ParameterProtocol 1: Linear SynthesisProtocol 2: Microwave-Assisted MCR
Number of Steps 31
Typical Reaction Time 18 hours10-30 minutes
Purification Often requires column chromatographyOften chromatography-free
Atom Economy ModerateHigh
Reagent/Solvent Usage Multiple reagents and solventsFewer reagents and solvents

Protocol 3: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines

4-Aminopyrazolo[3,4-d]pyrimidines are a particularly important subclass, as the amino group can mimic the adenine base in ATP, leading to potent kinase inhibition.[9] This protocol describes a straightforward method for their synthesis from the corresponding 4-chloro derivative.

Amination_Reaction A 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C 4-Aminopyrazolo[3,4-d]pyrimidine A->C THF, 20-30°C, 2h[9] B Ammonium Hydroxide B->C

A simple amination to produce the 4-amino derivative.

Experimental Protocol:[9]
  • Rationale: This is a nucleophilic aromatic substitution reaction where the ammonia in ammonium hydroxide displaces the chloride at the C4 position of the pyrimidine ring. Tetrahydrofuran (THF) is used as a co-solvent to improve the solubility of the starting material. The reaction proceeds readily at room temperature.

  • Procedure:

    • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq.) in tetrahydrofuran (THF).

    • To this solution, add ammonium hydroxide.

    • Stir the reaction mixture at 20-30°C for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with acetonitrile, and collect the solid product by filtration to yield 4-aminopyrazolo[3,4-d]pyrimidine.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a solid foundation for the preparation of a diverse range of pyrazolo[3,4-d]pyrimidine derivatives. The choice of a particular method will depend on the specific target molecule and the available resources. The development of more efficient, sustainable, and atom-economical synthetic methodologies, such as flow chemistry and novel catalytic systems, will undoubtedly continue to shape the future of this important area of research. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold ensures its continued prominence in the quest for novel therapeutics.

References

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PMC. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. [Link]

Sources

Troubleshooting & Optimization

purification of tert-butyl 4-amino-1H-pyrazole-1-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of tert-Butyl 4-amino-1H-pyrazole-1-carboxylate

Case ID: PUR-PYR-BOC-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Simple Solid

Welcome to the technical support hub for This compound (CAS: 1018446-95-1).[1]

While this compound appears structurally simple, it presents a "perfect storm" of purification challenges for the bench scientist:

  • Thermal Instability: The tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen is significantly more labile than on a standard aliphatic amine due to the electron-withdrawing nature of the heteroaromatic ring.

  • Oxidative Sensitivity: The C4-amino group is electron-rich and prone to air oxidation, leading to "pinking" or "browning" of the solid.

  • Phase Behavior: Like many Boc-protected amines, it has a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly in the presence of impurities.

This guide replaces standard templates with a dynamic troubleshooting workflow designed to navigate these specific physicochemical traps.

Module 1: Solvent System & Solubility Architecture

The Core Problem: "Oiling Out." Users frequently report that the compound separates as a yellow/orange oil at the bottom of the flask upon cooling, rather than forming crystals. This occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated product.

The Solution: The "Marginal Solvency" Approach. We recommend a binary solvent system where the compound is highly soluble in the solvent (Solvent A) and sparingly soluble in the anti-solvent (Solvent B).

Recommended Solvent Systems
System ClassSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Notes
Primary (Gold Standard) Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Best balance. Heptane has a higher BP than hexane, preventing rapid evaporation during hot filtration, but low enough to dry easily.
Secondary (Polarity Fix) MTBE n-Heptane 1:2Use if the compound is too soluble in EtOAc. MTBE is less polar and prevents "oversolubilization."
Tertiary (Green) Ethanol (EtOH) Water 5:1High Risk: Only use if pH is strictly neutral (7.0). Acidic water will cleave the Boc group; basic water may cause hydrolysis.

Module 2: The "Oiling Out" Decision Tree

This diagram illustrates the logic flow to prevent and correct oiling out during the crystallization process.

RecrystallizationLogic Start Start: Crude Solid/Oil Dissolve Dissolve in Min. Vol. Hot Solvent A (EtOAc) (T < 60°C) Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol Filter Hot Filtration (Remove insoluble salts) CheckSol->Filter Yes AddAnti Add Anti-Solvent B (Heptane) Dropwise until cloud point Filter->AddAnti Cooling Cool to RT slowly AddAnti->Cooling DecisionOil Did it Oil Out? Cooling->DecisionOil Remedy1 Reheat to redissolve. Add 5% more Solvent A. DecisionOil->Remedy1 Yes (Oiled out) Success Crystalline Solid DecisionOil->Success No (Crystals formed) Remedy2 Seed at Cloud Point. (Critical Step) Remedy1->Remedy2 Remedy2->Cooling

Caption: Logic flow for managing phase separation. Note the critical loop involving reheating and seeding if oiling occurs.

Module 3: Troubleshooting & FAQs

Q1: The solution turned bright pink/red during heating. What happened?

Diagnosis: Oxidative degradation of the amine. Mechanism: Aromatic amines are susceptible to radical oxidation by atmospheric oxygen, forming quinone-imine type colored impurities. Corrective Action:

  • Degas solvents: Sparge EtOAc and Heptane with Nitrogen or Argon for 15 minutes prior to use.

  • Inert Atmosphere: Perform the dissolution and cooling steps under a blanket of Nitrogen.

  • Rescue: If the color is deep, treat the hot EtOAc solution with activated charcoal (5 wt%), stir for 10 mins, and filter through Celite before adding the anti-solvent.

Q2: I smell isobutylene (sweet/gasoline-like odor) and see bubbling.

Diagnosis: Thermal deprotection of the Boc group. Mechanism: The pyrazole ring is electron-deficient, making the N-Boc bond weaker than in aliphatic amines. Heating >65°C or trace acid catalyzes the loss of the Boc group (


-Bu cation 

isobutylene +

). Corrective Action:
  • Temperature Limit: Never heat the water bath above 60°C .

  • Glassware: Ensure glassware is base-washed or neutral. Trace acid on glass surfaces can catalyze decomposition.

Q3: My yield is low (<50%). Where is my compound?

Diagnosis: Mother Liquor losses. Mechanism: The compound has significant solubility in organic solvents even at room temperature. Corrective Action:

  • Cooling: Cool the final slurry to 0–4°C (ice bath) for 1 hour before filtration.

  • Second Crop: Evaporate the mother liquor to 1/3 volume and repeat the crystallization. Note: The second crop will be less pure.

Module 4: Validated Experimental Protocol

Objective: Purification of 10g crude this compound.

  • Preparation:

    • Set up a water bath at 55°C .

    • Prepare Solvent A (EtOAc) and Solvent B (Heptane) . Sparge with

      
      .
      
  • Dissolution:

    • Place 10g crude solid in a 250mL Erlenmeyer flask.

    • Add EtOAc (approx. 20-30 mL) in small portions with stirring/swirling in the 55°C bath.

    • Stop adding solvent as soon as the solid dissolves.

  • Clarification (Optional but Recommended):

    • If insoluble particles (likely inorganic salts from the reduction step) remain, filter hot through a pre-warmed glass frit or Celite pad.

  • Nucleation:

    • While keeping the solution warm (50°C), slowly add Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of EtOAc to just clear the turbidity.

  • Seeding (The Anti-Oil Step):

    • Add a few crystals of pure product (seed) to the warm solution.

    • Observation: You should see a trail of crystals forming from the seed.[2]

  • Growth:

    • Remove from heat.[2] Cover with foil (light protection).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not stir.

    • Once thick crystals form, cool to 0°C for 30 minutes.

  • Harvest:

    • Filter under vacuum.

    • Wash the cake with cold Heptane/EtOAc (5:1 mixture).

    • Dry in a vacuum oven at 40°C (Max) for 4 hours.

References

  • Vertex Pharmaceuticals Inc. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. (Describes the handling and purification of aminopyrazole intermediates).

  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. (Provides hazard identification and stability data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51358380, tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. (Physicochemical property data for structural analogs).

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. (General guide on solvent polarity matching for difficult amines).

Sources

Knorr Pyrazole Synthesis: Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Common Byproducts & Regioselectivity Issues

Introduction: Beyond the Textbook

The Knorr synthesis appears deceptively simple: condense a hydrazine with a 1,3-dicarbonyl, lose two water molecules, and obtain a pyrazole. In practice, however, the reaction is a battlefield of competing nucleophiles and electrophiles.

As researchers, we often encounter "black tar," inseparable isomeric mixtures, or stalled intermediates. This guide deconstructs these failures not as random bad luck, but as predictable outcomes of thermodynamic and kinetic traps.

Ticket #1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

Symptom: NMR shows a mixture of two products (often ~60:40 or 70:30). Separation by column chromatography is difficult or impossible due to similar


 values.
Root Cause Analysis

When using a substituted hydrazine (


) and an unsymmetrical 1,3-dicarbonyl, you have two nucleophilic nitrogens attacking two electrophilic carbonyls.
  • 
     (Substituted):  More sterically hindered, usually less nucleophilic (unless R is electron-donating).
    
  • 
     (Unsubstituted):  Less hindered, generally more nucleophilic.
    

The "wrong" isomer is not a random byproduct; it is the result of the kinetically favored attack mismatching your thermodynamic goal.

The Mechanism of Failure

Figure 1: Bifurcation of the Knorr pathway leading to regioisomeric mixtures.

Troubleshooting & Solutions
Strategy A: The Solvent Switch (Fluorinated Alcohols)

Standard solvents (EtOH, MeOH) interact with the dicarbonyl via hydrogen bonding, but often indiscriminately. Fluorinated solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) are strong hydrogen bond donors (HBD). They coordinate selectively to the most basic carbonyl, activating it for attack by the most nucleophilic nitrogen, drastically shifting selectivity [1].

Data: Solvent Influence on Regioselectivity Reaction of Methylhydrazine with 1-aryl-1,3-diketones

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (Target:Byproduct)
Ethanol (EtOH) 24.50.8367 : 33 (Poor)
Trifluoroethanol (TFE) 26.71.5196 : 4 (Excellent)
HFIP 16.71.96>99 : 1 (Superior)
Strategy B: pH Modulation (The Salt Switch)
  • Neutral/Basic Conditions: The terminal nitrogen (

    
    ) is the primary nucleophile.
    
  • Acidic Conditions (Hydrazine HCl salt): Protonation dynamics change. The reaction often shifts to favor the 1,3-isomer because the protonated hydrazine interacts differently with the enolized dicarbonyl [2].

Ticket #2: The "Stalled" Reaction (Hydrazones & Hydroxypyrazolines)

Symptom: LC-MS shows a major peak at M+18 (relative to product) or M+2 (relative to product, if hydroxypyrazoline). The reaction seems "done" by TLC but the mass is wrong.

Root Cause Analysis

The Knorr synthesis is a stepwise condensation.

  • Formation of Hydrazone (Intermediate A).

  • Cyclization to 5-Hydroxypyrazoline (Intermediate B).

  • Dehydration to Pyrazole (Final Product).

If the reaction stops at B, it is usually because the driving force for aromatization is insufficient at the current temperature or pH. This is common with trifluoromethyl (


)  groups, which stabilize the hydrate/hemiaminal form [3].
Self-Validating Fix
  • Diagnosis: Take an aliquot. Add 1 drop of conc.

    
    . Run TLC/MS. If it converts to product, your reaction is just "stalled."
    
  • Solution:

    • Add Acid: 5-10% Acetic acid or catalytic HCl is required to force the dehydration.

    • Increase Temp: Switch from MeOH (

      
      C) to Toluene (
      
      
      
      C) with a Dean-Stark trap to physically remove water.

Ticket #3: The "Gunk" (Azines & Oligomers)

Symptom: Formation of insoluble yellow/orange precipitates or polymeric gum. Low yield of pyrazole.

Root Cause Analysis

If the hydrazine acts as a "linker" rather than a "cyclizer," it can react with two separate molecules of the dicarbonyl. This forms Azines (Bis-hydrazones).

  • Risk Factor: Excess dicarbonyl or slow addition of hydrazine.

  • Risk Factor: Sterically hindered ketones where cyclization is slower than intermolecular attack.

Troubleshooting Protocol
  • Inverse Addition: Always add the dicarbonyl TO the hydrazine . This ensures the hydrazine is always in high local concentration, favoring intramolecular cyclization over intermolecular dimerization [4].

  • Stoichiometry Check: Ensure strictly 1.0–1.1 equivalents of hydrazine.

Standardized Protocols

Protocol A: The "Gold Standard" (High Regiocontrol)

Best for: Pharmaceutical intermediates requiring >95% isomeric purity.

  • Dissolution: Dissolve 1.0 eq of 1,3-dicarbonyl in HFIP (0.5 M concentration).

  • Addition: Cool to 0°C. Add 1.1 eq of substituted hydrazine dropwise.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours.

  • Workup: Remove HFIP by rotary evaporation (recoverable/reusable).

  • Purification: The residue is often pure enough to proceed. If not, recrystallize from EtOH.

Protocol B: The "Rescue" (For Stalled Intermediates)

Best for:


-containing pyrazoles or stubborn substrates.
  • Setup: Dissolve reactants in Ethanol/Acetic Acid (4:1 ratio) .

  • Reflux: Heat to reflux (

    
    C) for 12 hours.
    
  • Check: If M+18 persists, add 0.5 eq conc. HCl and reflux for 1 hour.

  • Neutralization: Cool, neutralize with sat.

    
    , and extract with EtOAc.
    

Visual Troubleshooting Tree

Figure 2: Decision matrix for diagnosing Knorr synthesis failures.

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

  • Pereira, G. S., et al. (2018). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry. Link

  • Bonacorso, H. G., et al. (2002). "Cyclization of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with hydrazines." Tetrahedron Letters. Link

  • Glass, R. S., et al. (2014).[1] "Structure, synthesis and application of azines." RSC Advances. Link

Sources

optimization of microwave irradiation time for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyrazole synthesis—a critical scaffold for targets like COX-2 inhibitors (e.g., Celecoxib) or kinase inhibitors—is suffering from reproducibility issues, low yields, or thermal degradation.

In microwave-assisted organic synthesis (MAOS), time is not an independent variable ; it is a function of temperature and solvent interaction. The guide below moves beyond basic recipes to provide a logic-driven optimization strategy.

Module 1: The Optimization Protocol (Time-Course Study)

The Core Problem: Users often set a "standard" time (e.g., 10 minutes) without accounting for the microwave's ramp rate or the solvent's dielectric loss. This leads to either incomplete conversion or "charring" (decomposition).

The Solution: Do not guess the time. Perform a Time-Course Conversion Study using the protocol below.

Standard Operating Procedure: Knorr Pyrazole Synthesis Optimization

Target Reaction: Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyls.

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 1,3-dicarbonyl (1.0 equiv) and hydrazine (1.1 equiv) in Ethanol or DMF .

    • Note: Ethanol is preferred for green chemistry; DMF is required if reactants are insoluble or if high temperatures (>140°C) are needed.

    • Catalyst: Add catalytic glacial acetic acid (drops) or K₂CO₃ depending on substrate sensitivity.

  • The "Ramp-to-Hold" Configuration:

    • Set your microwave reactor to Dynamic Power (not fixed power).

    • Target Temperature: Start at 80°C (for Ethanol) or 120°C (for DMF).

    • Ramp Time: Set to 2:00 minutes (prevents temperature overshoot).

  • The Interval Run (The Optimization Loop):

    • Instead of one long run, program a series of short holds.

    • Run 1: Hold 1 minute.

      
       Sample for TLC/LCMS.
      
    • Run 2: Resume heating same vessel for +2 minutes (Total 3 min).

      
       Sample.
      
    • Run 3: Resume heating for +5 minutes (Total 8 min).

      
       Sample.
      
  • Analysis:

    • Plot Conversion % vs. Cumulative Time.

    • Stop Point: The moment conversion plateaus or impurity peaks (e.g., hydrazone intermediates) appear.

Visualization: Optimization Logic Flow

OptimizationWorkflow Start Start: Define Substrates Solvent Select Solvent (High Dielectric Constant) Start->Solvent Config Config MW: Dynamic Power Target Temp: 80-120°C Solvent->Config Run1 Run 1: 1 min Hold Config->Run1 Analyze1 Analyze (TLC/LCMS) Run1->Analyze1 Decision1 Complete Conversion? Analyze1->Decision1 Run2 Run 2: +2 min Hold Decision1->Run2 No Finish Isolate & Purify Decision1->Finish Yes Run3 Run 3: +5 min Hold Run2->Run3 Run3->Finish

Caption: Iterative time-course workflow to determine optimal irradiation duration without decomposing the product.

Module 2: Troubleshooting Center (Symptom & Cure)

Issue 1: "My reaction vessel exploded or vented."

  • Root Cause: Rapid gas evolution. Hydrazines release

    
     or ammonia byproducts upon decomposition or reaction. In a sealed microwave vial, pressure builds faster than the temperature sensor can react.
    
  • The Fix:

    • Headspace: Fill vials only to 50-60% capacity.

    • Pre-stir: Stir the mixture at room temperature for 2 minutes before capping to allow initial gas release.

    • Switch Mode: Use "Power-Air Cooling" to keep the vessel wall cool, reducing internal pressure while maintaining bulk liquid temperature.

Issue 2: "The product is charred/black oil."

  • Root Cause: Thermal Runaway . The reaction is exothermic. The microwave adds energy plus the reaction heat, causing a spike (overshoot) beyond the set point.[1]

  • The Fix:

    • Reduce Power Max setting (e.g., limit to 50W instead of 300W).

    • Use a solvent with a lower boiling point (e.g., Ethanol) to "clamp" the maximum temperature via reflux, even in a sealed vessel.

Issue 3: "Low yield compared to conventional heating."

  • Root Cause: Non-Thermal Effect Misconception . You likely reduced the time too much (e.g., 30 seconds) believing the "microwave magic" would work instantly.

  • The Fix:

    • Extend time to 5-10 minutes.

    • Add a polar dopant . If using non-polar solvents (like Toluene), add 5% Ionic Liquid or DMF to increase microwave absorbance (tan

      
      ).
      
Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Pressure High Pressure/Venting Issue->Pressure Charring Charring/Decomp Issue->Charring LowYield Low Yield/Incomplete Issue->LowYield FixPress Increase Headspace Pre-stir uncapped Pressure->FixPress FixChar Limit Max Power Active Cooling Charring->FixChar FixYield Add Polar Dopant Extend Hold Time LowYield->FixYield

Caption: Diagnostic logic for common microwave synthesis failures.

Module 3: Data & Comparative Analysis

Why Switch? The table below aggregates data from multiple Knorr synthesis studies, highlighting the efficiency gain.

ParameterConventional Heating (Reflux)Microwave Irradiation (Optimized)
Reaction Time 2 - 12 Hours2 - 10 Minutes
Temperature Limited by solvent b.p. (e.g., 78°C for EtOH)Superheated (e.g., 120°C in EtOH)
Typical Yield 48% - 85%85% - 98%
Purity Profile Requires recrystallization/ChromatographyOften pure after simple filtration
Energy Efficiency Low (Heating mantle/oil bath)High (Direct dielectric coupling)

Mechanism of Action: Microwave irradiation works via Dipolar Polarization . The oscillating electric field aligns the dipoles of the solvent (and the polar hydrazine/carbonyl intermediates). As the field oscillates (


 times/second), molecular friction generates intense internal heat.
  • Key Insight: This heating is volumetric (inside-out) rather than conductive (outside-in), which explains the rapid kinetics and reduced side reactions [1, 3].

References

  • BenchChem Technical Support. (2025).[2][3][4] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Link

  • National Institutes of Health (NIH). (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Link

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Link

  • Royal Society of Chemistry (RSC). (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. Link

  • Chem Help Asap. Knorr Pyrazole Synthesis Protocol. Link

Sources

Technical Support Center: Managing Exotherms in Large-Scale Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for managing exothermic reactions during the large-scale synthesis of pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with scaling up pyrazole synthesis. Within this guide, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the safety and success of your chemical manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazole synthesis potentially hazardous on a large scale?

A1: Many common pyrazole syntheses, such as the Knorr synthesis which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are exothermic, meaning they release heat.[1][2][3][4][5][6] While this heat dissipates easily in a lab setting, at an industrial scale, the reduced surface-area-to-volume ratio can lead to heat accumulation.[7] This can trigger a dangerous, self-accelerating reaction known as a thermal runaway, potentially causing explosions, fires, and the release of toxic substances.[8][9]

Q2: What is a thermal runaway and why is it a major concern?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[8][10] This can lead to a rapid increase in temperature and pressure inside the reactor, potentially exceeding its design limits and causing a catastrophic failure.[8][11]

Q3: How can I assess the thermal risk of my specific pyrazole synthesis before scaling up?

A3: A thorough reaction hazard assessment is crucial before any scale-up.[9] Techniques like reaction calorimetry are essential to quantify key parameters such as the heat of reaction, adiabatic temperature rise, and the rate of heat generation.[7][12] This data allows you to understand the thermal behavior of your reaction and design appropriate safety measures.

Q4: What are the key process parameters to control for managing exotherms?

A4: The most critical parameters to control are temperature, pressure, and the rate of reagent addition.[8] Maintaining a safe operating temperature within the established "operating envelope" is paramount.[11] This involves careful monitoring and the use of effective cooling systems. The rate of addition of a reactive starting material, such as hydrazine, should be controlled to match the reactor's cooling capacity, preventing heat accumulation.

Q5: Are there alternative synthesis strategies that can minimize exothermic risks?

A5: Yes, flow chemistry is emerging as a powerful tool for safely handling hazardous reactions.[13][14][15] By performing the reaction in a continuous stream through a microreactor, the reaction volume at any given time is small, and the high surface-area-to-volume ratio allows for excellent heat dissipation.[13] This significantly reduces the risk of thermal runaway. Additionally, exploring alternative synthetic routes that are less exothermic or operate under milder conditions is a key aspect of inherently safer design.[9]

Troubleshooting Guides

Problem 1: Unexpectedly Rapid Temperature Increase During Hydrazine Addition

Symptoms:

  • A sharp and difficult-to-control rise in reactor temperature during the addition of hydrazine or its derivatives.

  • The cooling system is struggling to maintain the set temperature.

Probable Causes:

  • Incorrect Addition Rate: The hydrazine is being added too quickly, generating heat faster than the cooling system can remove it.

  • Inadequate Cooling: The cooling system's capacity is insufficient for the scale of the reaction.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction is more concentrated and generating heat rapidly.

  • Incorrect Initial Temperature: Starting the addition at too high a temperature can lead to an immediate and rapid acceleration of the reaction.

Solutions:

  • Immediate Action:

    • Stop the addition of the hydrazine immediately.

    • Ensure the cooling system is operating at maximum capacity.

    • If the temperature continues to rise uncontrollably, be prepared to initiate an emergency shutdown procedure, which may include quenching the reaction with a pre-determined and tested quenching agent.

  • Process Adjustments:

    • Reduce Addition Rate: Recalculate the addition rate based on calorimetric data to ensure the rate of heat generation does not exceed the rate of heat removal.

    • Lower Initial Temperature: Start the hydrazine addition at a lower temperature to provide a larger safety margin.

    • Improve Agitation: Ensure the reactor's agitator is functioning correctly and providing adequate mixing for the reaction volume.

    • Dilution: Consider diluting the reaction mixture to decrease the concentration of reactants and moderate the reaction rate.

Problem 2: Pressure Buildup in the Reactor

Symptoms:

  • A steady or rapid increase in the reactor's internal pressure.

  • Venting of the pressure relief system.

Probable Causes:

  • Gas Evolution: Some pyrazole syntheses, particularly those involving diazonium intermediates, can release nitrogen gas.[14][16] An uncontrolled exotherm will accelerate this gas production.

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, the resulting vapor will increase the pressure.

  • Secondary Decomposition: At elevated temperatures, reactants or products may begin to decompose, generating gaseous byproducts.

Solutions:

  • Immediate Action:

    • Immediately stop the addition of any reagents.

    • Apply maximum cooling to reduce the reaction temperature.

    • If pressure continues to rise, follow emergency procedures for controlled venting.

  • Process Adjustments:

    • Reaction Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any decomposition reactions.

    • Solvent Selection: Choose a solvent with a higher boiling point to provide a wider margin of safety.

    • Engineering Controls: Ensure the reactor is equipped with an appropriately sized and functioning emergency relief system.[8]

Experimental Protocols

Protocol 1: Heat Flow Calorimetry for a Knorr-Type Pyrazole Synthesis

This protocol outlines the use of a reaction calorimeter to determine the thermal properties of a representative Knorr-type pyrazole synthesis.

Objective: To determine the heat of reaction (ΔHrxn), the heat generation rate (Qgen), and the maximum temperature of the synthesis reaction (MTSR) for the reaction of phenylhydrazine with acetylacetone.

Materials:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e)

  • Phenylhydrazine

  • Acetylacetone

  • Ethanol (solvent)

Procedure:

  • Calibration: Calibrate the calorimeter according to the manufacturer's instructions to ensure accurate heat flow measurements.

  • Setup:

    • Charge the reactor with a known amount of acetylacetone and ethanol.

    • Bring the reactor contents to the desired initial temperature (e.g., 25°C) and ensure thermal equilibrium.

    • Prepare a solution of phenylhydrazine in ethanol in the dosing vessel.

  • Dosing:

    • Start the controlled addition of the phenylhydrazine solution at a pre-determined, slow rate.

    • Continuously monitor the reaction temperature and the heat flow signal from the calorimeter.

  • Isothermal Hold: After the addition is complete, hold the reaction mixture at the set temperature until the heat flow signal returns to the baseline, indicating the end of the reaction.

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total heat of reaction.

    • Determine the maximum heat flow rate to understand the peak rate of heat generation.

    • Use the obtained data to calculate the adiabatic temperature rise and the MTSR.

Data Presentation:

ParameterValueUnits
Heat of Reaction (ΔHrxn)-120kJ/mol
Maximum Heat Flow (Qmax)50W
Adiabatic Temperature Rise (ΔTad)85°C
Maximum Temperature of Synthesis Reaction (MTSR)110°C

Causality behind Experimental Choices:

  • Slow, controlled addition: This is crucial to prevent heat accumulation and to accurately measure the heat generated at each point in time.

  • Isothermal conditions: Maintaining a constant temperature allows for the direct measurement of the heat evolved by the reaction, as the heat absorbed by the reaction mass is minimized.

Visualizations

Decision Tree for Managing a Temperature Excursion

Exotherm_Management start Temperature Excursion Detected (T > T_set + 5°C) stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling monitor_temp Monitor Temperature and Pressure max_cooling->monitor_temp temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing resume_normal Resume Normal Operation (After Investigation) temp_decreasing->resume_normal Yes temp_stable Is Temperature Stable but still high? temp_decreasing->temp_stable No hold_and_monitor Hold and Continue Monitoring temp_stable->hold_and_monitor Yes temp_increasing Temperature Still Increasing? temp_stable->temp_increasing No emergency_shutdown Initiate Emergency Shutdown (Quench/Vent) temp_increasing->emergency_shutdown Yes Scale_Up_Workflow lab_scale Lab-Scale Synthesis (mg to g) hazard_assessment Reaction Hazard Assessment (Calorimetry, DSC) lab_scale->hazard_assessment define_sop Define Safe Operating Parameters (Temp, Dosing Rate, etc.) hazard_assessment->define_sop pilot_scale Pilot Plant Scale-Up (kg scale) define_sop->pilot_scale process_validation Process Validation and Monitoring pilot_scale->process_validation full_scale Full-Scale Manufacturing process_validation->full_scale

Caption: A stepwise workflow for the safe scale-up of pyrazole synthesis.

References

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]

  • TheSafetyMaster. (2024). Exothermic Reaction Hazards. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • Hindawi. (2021). Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. Retrieved from [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • Sigma-HSE. (2023). Process Manufactures & Chemical Reaction Hazards. Retrieved from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
  • National Center for Biotechnology Information. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Retrieved from [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Reddit. (n.d.). Knorr Pyrazole Synthesis advice : r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • PubMed. (n.d.). Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • AIChE. (n.d.). (624b) Reaction Calorimetry in Continuous Flow: Recent Advances and Applications in Flow Chemistry - Proceedings. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pechmann pyrazole synthesis | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scaled-up flow system.. Retrieved from [Link]

  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole.. Retrieved from [Link]

  • PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. Retrieved from [Link]

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Technical Support Center: Purity Assessment of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical purity assessment of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the accurate analysis of these critical heterocyclic compounds. Pyrazoles are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making their purity paramount for efficacy, safety, and regulatory compliance.[1][2] This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesized pyrazole compounds?

A1: The impurities in your pyrazole sample will largely depend on the synthetic route employed. For instance, the widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to several predictable byproducts.[2][3]

Common Impurities Include:

  • Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines is a frequent cause of regioisomer formation, which can be particularly challenging to separate due to their similar physicochemical properties.[1][2][3]

  • Unreacted Starting Materials: Residual hydrazine and 1,3-dicarbonyl precursors may remain in the final product.[2]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline intermediates.[2][3]

  • Colored Byproducts: Side reactions involving the hydrazine starting material can often produce colored impurities, leading to a yellow or red hue in the reaction mixture.[2][3]

  • Di-addition Products: In some instances, a di-addition of hydrazine to the dicarbonyl compound can occur.[3]

Q2: Which analytical technique is most suitable for routine purity analysis of my pyrazole derivative?

A2: For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most robust and widely used technique.[4][5] It offers a good balance of sensitivity, selectivity, and cost-effectiveness for quantifying the main component and its impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, especially for volatile and semi-volatile pyrazoles and their isomers.[1]

The choice between HPLC and GC-MS often depends on the volatility and thermal stability of your specific pyrazole compound. A comparative summary of common techniques is provided in the table below.

ParameterHPLC-UVGC-MSLC-MS¹H NMR
Primary Use Quantitative PurityQualitative & QuantitativeImpurity IdentificationStructural Elucidation & Purity
Selectivity Good to ExcellentExcellentExcellentModerate to Good
Sensitivity ng/mL rangepg to ng levelpg to ng/mL rangemg level
Throughput HighModerate to HighModerateLow
Cost per Sample ModerateModerate to HighHighLow to Moderate
Key Advantage Robustness for QCIsomer SeparationMolecular Weight InfoAbsolute Structure Info

This table provides a general comparison; specific performance may vary based on the analyte and instrumentation.

Q3: How can I confirm the structure of my synthesized pyrazole and its impurities?

A3: A combination of spectroscopic techniques is essential for unambiguous structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure of your primary compound and identifying byproducts.[3][6] Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be particularly powerful for elucidating the connectivity of atoms within the molecule.[7][8]

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like LC or GC, MS provides molecular weight information that is crucial for identifying unknown impurities.[5][9] The fragmentation patterns observed in MS can also offer valuable structural clues.[10]

HPLC Troubleshooting Guide for Pyrazole Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of pyrazole compounds.[2] However, various issues can arise, affecting the accuracy and reliability of your results. This guide provides a systematic approach to troubleshooting common HPLC problems encountered during pyrazole analysis.

Scenario 1: Poor Peak Shape (Tailing or Fronting)

Q: My pyrazole peak is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue and can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Causality: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the pyrazole ring, leading to peak tailing. Column degradation or a void at the column inlet can also cause poor peak shape.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for HPLC peak tailing.

Scenario 2: Inconsistent Retention Times

Q: The retention time of my main pyrazole peak is shifting between injections. What could be the cause?

A: Retention time variability can compromise the reliability of your analysis. The root cause is often related to the HPLC system's stability or the mobile phase composition.[11]

  • Causality: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to shifts in retention time.[11] Air bubbles in the pump or leaks in the system are also common culprits.[12]

  • Troubleshooting Steps:

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[12]

    • Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump.[11][12]

    • Verify Mobile Phase Composition: If using an online mixer, try pre-mixing the mobile phase to rule out proportioning valve issues.[12]

    • Ensure Temperature Stability: Use a column oven to maintain a constant column temperature.[12]

    • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations, which could indicate a problem with the check valves or seals.[12]

GC-MS Troubleshooting for Pyrazole Isomer Analysis

GC-MS is a powerful technique for separating and identifying pyrazole isomers, which can be a significant challenge with other methods.[1]

Scenario: Co-elution of Regioisomers

Q: I am trying to separate two regioisomers of a substituted pyrazole, but they are co-eluting in my GC-MS analysis. How can I improve the separation?

A: Co-elution of isomers is a common challenge due to their similar boiling points and polarities. Optimizing your chromatographic conditions is key to achieving separation.

  • Causality: Insufficient column resolution is the primary reason for co-elution. This can be addressed by modifying the temperature program, changing the column, or adjusting the carrier gas flow rate.

  • Optimization Strategy:

    Caption: Optimization strategy for separating pyrazole isomers by GC-MS.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Pyrazole Purity

This protocol provides a starting point for the purity analysis of many pyrazole derivatives.[4][13]

  • Objective: To determine the purity of a synthesized pyrazole compound and quantify any impurities.[6]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Eclipse XDB C18).[6][13]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid). A common starting point is a 20:80 mixture of 0.1% trifluoroacetic acid in water and methanol.[4][6][13]

    • Flow Rate: 1.0 mL/min.[6][13]

    • Column Temperature: 25 °C.[6][13]

    • Injection Volume: 5-10 µL.[4][6]

    • Detection: UV at a wavelength appropriate for your compound (e.g., 206 nm or 254 nm).[6][13]

  • Sample Preparation:

    • Accurately weigh approximately 10-25 mg of your pyrazole sample into a 50 mL volumetric flask.[2]

    • Dissolve in and dilute to volume with the mobile phase or a 50:50 mixture of Mobile Phase A and B.[2] The final concentration should be in the range of 50-80 µg/mL.[6][13]

    • Filter the solution through a 0.2 µm syringe filter before injection.[6]

Protocol 2: GC-MS Analysis of Pyrazole Isomers

This protocol is adapted for the analysis of volatile pyrazole isomers in industrial mixtures.[1]

  • Objective: To separate and quantify pyrazole isomers in a complex mixture.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[1]

    • Injector Temperature: 250 °C.[1]

    • Injection Volume: 1 µL.[1]

    • Injection Mode: Split (e.g., 20:1 ratio, adjust as needed).[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Hold at the final temperature for 5-10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask.[1]

    • Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Data for Novel Pyrazole Compounds.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
  • Molecules. (2007). Structure Elucidation of a Pyrazolo[3][4]pyran Derivative by NMR Spectroscopy. Retrieved from

  • PMC. (2007). Structure Elucidation of a Pyrazolo[3][4]pyran Derivative by NMR Spectroscopy. Retrieved from

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Reddit. (2024). 1H NMR of pyrazole.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • International Journal of Pharmaceutical and Chemical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Jetir.org. (2024). HPLC TROUBLESHOOTING: A REVIEW.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (n.d.). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
  • PubMed. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing.

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Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of 13C NMR in Pyrazole Chemistry

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from pharmaceuticals to agrochemicals.[1] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their bioactivity, reactivity, and physical properties. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for providing a detailed carbon framework of pyrazole derivatives.

This guide, curated from the perspective of a seasoned application scientist, moves beyond a simple recitation of data. It delves into the "why" behind the experimental choices, offers field-proven insights for robust data acquisition, and provides a comparative analysis of 13C NMR data to empower your research and development endeavors. We will explore how substituent effects manifest in the 13C NMR spectrum and how to leverage this information for unambiguous structure confirmation and isomer differentiation.

The Logic of the Experiment: Why 13C NMR is a Self-Validating System for Pyrazole Analysis

The power of 13C NMR lies in its ability to provide a direct window into the electronic environment of each carbon atom within a molecule. For pyrazole derivatives, this is particularly insightful due to the heteroaromatic nature of the ring and the significant influence of substituents on the electron distribution. The chemical shift of each carbon is a sensitive reporter of its local chemical environment, making the resulting spectrum a unique fingerprint of the molecule.

A key aspect that makes 13C NMR a self-validating system is the predictable nature of substituent-induced chemical shifts (SCS). By understanding the electronic properties of a substituent (i.e., electron-donating or electron-withdrawing), one can anticipate its effect on the chemical shifts of the pyrazole ring carbons. This predictive power, grounded in fundamental principles of organic chemistry, allows for a logical and confident assignment of signals, reinforcing the trustworthiness of the structural assignment.

Experimental Protocol: A Step-by-Step Methodology for High-Quality 13C NMR Spectra

Acquiring a high-quality 13C NMR spectrum is the foundation of any reliable analysis. The following protocol is a robust starting point, designed to yield excellent results for a wide range of pyrazole derivatives.

1. Sample Preparation: The First Step to a Clean Spectrum

  • Analyte Concentration: Aim for a concentration of 20-50 mg of the pyrazole derivative in 0.5-0.7 mL of a deuterated solvent. While higher concentrations can improve the signal-to-noise ratio (S/N), solubility can be a limiting factor.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm. For less soluble or more polar pyrazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with a solvent peak at ~39.52 ppm. Be mindful that solvent choice can influence chemical shifts due to solvent-solute interactions.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Add a small drop of TMS to the NMR tube before analysis.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Instrument Parameters: Optimizing for Pyrazole Derivatives

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard proton-decoupled pulse program with a 30° pulse angle is a good compromise for observing both protonated and quaternary carbons.
Acquisition Time (at) 1-2 secondsProvides adequate digital resolution for sharp signals.
Relaxation Delay (d1) 2-5 secondsCrucial for allowing the carbon nuclei to return to equilibrium between pulses, especially important for quaternary carbons which have longer relaxation times. A longer delay ensures more accurate signal integration for quantitative analysis.
Number of Scans (ns) 1024 or higherDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good S/N. The S/N increases with the square root of the number of scans.
Spectral Width (sw) 0-200 ppmThis range covers the vast majority of carbon signals in organic molecules, including those in pyrazole derivatives.
Decoupling Proton broadband decouplingSimplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets, making interpretation easier.

3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the S/N without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline for accurate peak picking and integration.

  • Chemical Shift Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift.

  • Peak Picking and Assignment: Identify all significant peaks and assign them to the corresponding carbon atoms in the pyrazole derivative based on chemical shift data, substituent effects (discussed below), and, if necessary, 2D NMR experiments like HSQC and HMBC.

Comparative Analysis of 13C NMR Data for Pyrazole Derivatives

The following table provides a comparative overview of the 13C NMR chemical shifts for a selection of substituted pyrazole derivatives. This data, compiled from various literature sources, highlights the influence of different substituents on the pyrazole ring carbons. All chemical shifts are in ppm relative to TMS.

Substituent(s)C3 (ppm)C4 (ppm)C5 (ppm)SolventReference
Unsubstituted134.6105.7134.6DMSO-d₆[2]
3-Methyl148.0105.0134.0CDCl₃[3]
3,5-Dimethyl147.6104.9147.6CDCl₃[4]
3-Phenyl151.7104.2129.2CDCl₃[5]
4-Nitro138.8133.0138.8DMSO-d₆[6]
3-Amino158.095.0135.0DMSO-d₆[7]
1-Phenyl-3-methyl-5-phenyl151.1107.2144.9CDCl₃[5]
3-Trifluoromethyl-5-phenyl144.8 (q)105.5144.8CDCl₃[8]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Understanding Substituent Effects: The Key to Spectral Interpretation

The electronic nature of substituents has a profound and predictable impact on the 13C chemical shifts of the pyrazole ring. A thorough understanding of these effects is crucial for accurate spectral assignment.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and amino (-NH₂) groups donate electron density to the pyrazole ring through inductive and/or resonance effects. This increased electron density shields the ring carbons, causing their signals to shift to a higher field (lower ppm values). For example, the amino group at C3 in 3-aminopyrazole significantly shields the C4 carbon, shifting its signal upfield to around 95.0 ppm compared to the unsubstituted pyrazole (105.7 ppm).[7]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups withdraw electron density from the pyrazole ring. This deshields the ring carbons, causing their signals to shift to a lower field (higher ppm values). The nitro group at C4 in 4-nitropyrazole, for instance, deshields the C4 carbon, shifting its resonance downfield to 133.0 ppm.[6]

  • Positional Effects: The position of the substituent on the pyrazole ring is critical.

    • C3 and C5: These positions are electronically similar in the unsubstituted pyrazole. Substitution at one of these positions will primarily affect the chemical shifts of the other and the adjacent C4.

    • C4: Substitution at C4 has a more pronounced effect on the chemical shifts of C3 and C5.

    • N1: Substitution on the nitrogen atom can significantly influence the electronic distribution in the ring and, consequently, the chemical shifts of all three ring carbons.

Visualizing the Workflow and Logic

To provide a clear overview of the process and the underlying logic, the following diagrams were created using Graphviz.

G cluster_0 Experimental Workflow A Sample Preparation (Dissolution, Filtration) B 13C NMR Data Acquisition (Parameter Optimization) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Assignment) C->D

Caption: A streamlined workflow for 13C NMR analysis of pyrazole derivatives.

G cluster_1 Logic of Substituent Effects Substituent Substituent (e.g., -NO2, -CH3) Effect Electronic Effect (Electron-withdrawing/donating) Substituent->Effect determines Shielding Change in Electron Density (Deshielding/Shielding) Effect->Shielding causes Shift Observed Chemical Shift (Downfield/Upfield) Shielding->Shift results in

Caption: The causal relationship between substituent properties and 13C NMR chemical shifts.

Troubleshooting Common Challenges in Pyrazole 13C NMR

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low Signal-to-Noise (S/N):

    • Cause: Low sample concentration, insufficient number of scans, or long relaxation times of quaternary carbons.

    • Solution: Increase the sample concentration if possible. Significantly increase the number of scans. For quaternary carbons, increasing the relaxation delay (d1) is crucial. Using a cryoprobe, if available, can dramatically improve sensitivity.[1]

  • Missing Quaternary Carbon Signals:

    • Cause: Quaternary carbons have no attached protons, leading to a lack of Nuclear Overhauser Effect (NOE) enhancement and very long relaxation times.

    • Solution: Increase the relaxation delay (d1) to 5-10 seconds or more. A smaller pulse angle (e.g., 30°) can also be beneficial. If the signal is still missing, consider using a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃), but be aware that this can broaden signals.

  • Tautomerism and Signal Broadening:

    • Cause: N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers. If the exchange rate is on the NMR timescale, the signals for C3 and C5 can be broadened or appear as an averaged signal.[7]

    • Solution: Lowering the temperature of the NMR experiment can slow down the tautomeric exchange, potentially resolving the individual signals for each tautomer. Conversely, increasing the temperature can sometimes sharpen the averaged signal. Acidification of the sample can also lead to a single set of sharp signals for the protonated species.

Conclusion: Empowering Your Research with Confident Structural Analysis

13C NMR spectroscopy is an unparalleled technique for the structural elucidation of pyrazole derivatives. By understanding the fundamental principles, optimizing experimental parameters, and being aware of potential challenges, researchers can confidently determine the carbon framework of their synthesized compounds. This guide has provided a comprehensive overview, from practical experimental protocols to the theoretical underpinnings of substituent effects. By applying these insights, you can enhance the scientific integrity of your work and accelerate your research and development in the exciting field of pyrazole chemistry.

References

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  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Alkorta, I., Elguero, J., & Begtrup, M. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 4(27), 7957-7965. [Link]

  • Jimeno, M. L., Elguero, J., Fruchier, A., & Alkorta, I. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 41(4), 291-294. [Link]

  • Fruchier, A., & Elguero, J. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(4), 915-917. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and 13C NMR spectroscopy of 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 14(11), 4616–4625. [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 189-204. [Link]

  • Begtrup, M. (1974). 13C-NMR Spectra of Phenyl-Substituted Azole Derivatives. Part 2. A Conformational Study. Acta Chemica Scandinavica, 28b, 61-72. [Link]

  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4, 4531-4535. [Link]

  • Begtrup, M., & Nygaard, L. (1988). Effect of N-substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry, 26(2), 134-151. [Link]

  • National Center for Biotechnology Information. (2021). New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris. Journal of Medicinal Chemistry, 64(15), 11417–11438. [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. [Link]

  • Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. In 200 and More NMR Experiments (pp. 199-204). Wiley-VCH. [Link]

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  • Wishart, D. S. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(10), 693. [Link]

  • YouTube. (2019, May 10). 13C NMR DEPT Spectroscopy | Problem Solving Approach. [Link]

  • Ross, A. W., & Tycko, R. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 142(22), 10016–10020. [Link]

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A Senior Application Scientist's Comparative Guide to Aminopyrazole Building Blocks: Spotlight on Tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and medicinal chemistry, the selection of the right building block is a critical decision that profoundly impacts the trajectory of a synthesis campaign. Among the privileged scaffolds, aminopyrazoles stand out for their prevalence in a myriad of biologically active molecules, particularly as kinase inhibitors.[1][2] This guide provides an in-depth comparison of tert-butyl 4-amino-1H-pyrazole-1-carboxylate with its isomeric counterparts, the 3-amino and 5-amino pyrazoles, as well as other protected aminopyrazole building blocks. Our focus is to furnish you with the technical insights and experimental data necessary to make informed decisions in your synthetic endeavors.

The Strategic Importance of the Aminopyrazole Core

The aminopyrazole moiety is a versatile pharmacophore, offering multiple points for diversification and interaction with biological targets. The strategic placement of the amino group on the pyrazole ring dictates the molecule's electronic properties, reactivity, and spatial arrangement of substituents, all of which are crucial for target engagement. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is often essential to modulate reactivity and achieve regioselective functionalization.

Comparative Analysis of Boc-Protected Aminopyrazole Isomers

The choice between a 3-amino, 4-amino, or 5-aminopyrazole building block is a key strategic consideration in the design of a synthetic route. The distinct reactivity profiles of these isomers, governed by the position of the exocyclic amino group, offer unique synthetic opportunities.

Reactivity and Regioselectivity: A Tale of Three Isomers

The differential reactivity of the aminopyrazole isomers is a cornerstone of their synthetic utility. Here, we dissect the nuances of their behavior in common synthetic transformations.

  • Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic attack. The position of the amino group significantly influences the regioselectivity of such reactions. In the case of 4-aminopyrazole, the C5 position is activated towards electrophilic substitution. Conversely, for 3- and 5-aminopyrazoles, the situation is more complex due to the interplay between the directing effects of the two ring nitrogens and the exocyclic amino group.

  • N-Functionalization (Acylation, Sulfonylation, Alkylation): The exocyclic amino group is a primary site for functionalization. While direct N-acylation and N-sulfonylation are generally high-yielding for all three isomers, the specific reaction conditions and the nature of the electrophile can influence the outcome. For instance, a triethylamine-mediated N-sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride has been reported to proceed in an excellent yield of 88%.[3]

  • Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): The introduction of aryl or heteroaryl substituents is a common strategy in drug discovery. This is typically achieved through cross-coupling reactions on a halogenated aminopyrazole core. The position of the halogen and the amino group can impact the efficiency of these transformations. For instance, the Buchwald-Hartwig amination of 4-halo-1H-1-tritylpyrazoles has been investigated, demonstrating the feasibility of C-N bond formation at the C4 position.[4]

The following table summarizes the general reactivity patterns of the aminopyrazole isomers:

Reaction Type3-Aminopyrazole4-Aminopyrazole5-Aminopyrazole
Electrophilic Substitution Complex regioselectivity, often at C4.Predominantly at C5.Complex regioselectivity, often at C4.
N-Acylation/Sulfonylation Generally high yielding on the exocyclic amine.Generally high yielding on the exocyclic amine.Generally high yielding on the exocyclic amine.[3]
Fused Ring Formation Can react as an enamine-type nucleophile to form pyrazolo[3,4-b]pyridines.Less commonly used for fused ring systems in this manner.Can react as a 1,3-diamine equivalent to form pyrazolo[1,5-a]pyrimidines.
The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. In the context of aminopyrazoles, the Boc group serves several critical functions:

  • Modulation of Reactivity: By protecting the pyrazole nitrogen, the Boc group prevents unwanted side reactions at this position, allowing for selective functionalization of the exocyclic amino group or other positions on the ring.

  • Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of the aminopyrazole building block in organic solvents, facilitating its use in a wider range of reaction conditions.

  • Directed Functionalization: The steric bulk of the Boc group can influence the regioselectivity of certain reactions by directing incoming reagents to less hindered positions.

The stability of the Boc group on the pyrazole ring is a crucial consideration. While generally stable to basic and nucleophilic conditions, it can be cleaved under acidic conditions. Interestingly, a method for the selective N-Boc deprotection of imidazoles and pyrazoles using NaBH4 in ethanol at room temperature has been reported, offering an orthogonal deprotection strategy.[5]

Experimental Protocols: A Practical Guide

To provide a practical context for the application of these building blocks, we present representative, step-by-step methodologies for key transformations.

Protocol 1: N-Boc Protection of 1H-Pyrazole-4-carboxaldehyde

This protocol details the protection of the pyrazole nitrogen, a common first step before further functionalization.

Diagram of the Experimental Workflow:

reagents 1H-Pyrazole-4-carboxaldehyde Di-tert-butyl dicarbonate Acetonitrile reaction Stir at Room Temperature (18 hours) reagents->reaction workup Concentration Aqueous Workup Extraction with EtOAc reaction->workup purification Column Chromatography (Silica Gel) workup->purification product tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate purification->product

Caption: Workflow for N-Boc protection of 1H-pyrazole-4-carboxaldehyde.

Methodology:

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.0 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous HCl and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-formyl-1H-pyrazole-1-carboxylate. A reported yield for a similar transformation is 71%.[6]

Protocol 2: N-Sulfonylation of a 5-Aminopyrazole Derivative

This protocol illustrates the functionalization of the exocyclic amino group.

Diagram of the Experimental Workflow:

reagents 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine 4-Methylbenzenesulfonyl chloride Triethylamine Acetonitrile reaction Stir at Room Temperature (12 hours) reagents->reaction workup Evaporation Aqueous Workup Extraction with EtOAc reaction->workup purification Column Chromatography (Silica Gel) workup->purification product N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide purification->product

Caption: Workflow for the N-sulfonylation of a 5-aminopyrazole derivative.

Methodology:

  • To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile, add 4-methylbenzenesulfonyl chloride (2.0 eq) and triethylamine (2.4 eq).[3]

  • Stir the reaction mixture at room temperature for 12 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.[3]

  • Add distilled water to the residue and extract with ethyl acetate.[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.[3]

  • Purify the crude product by column chromatography on silica gel to yield the desired N-sulfonylated product. A reported yield for this transformation is 88%.[3]

Comparative Data Summary

While direct head-to-head comparative studies with identical substrates and conditions are scarce, we can collate available data to provide a snapshot of the synthetic performance.

Table 1: Representative Yields for N-Functionalization of Aminopyrazole Derivatives

SubstrateReagentProductYield (%)Reference
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine4-Methylbenzenesulfonyl chlorideN-Sulfonylated product88[3]
1H-Pyrazole-4-carboxaldehydeDi-tert-butyl dicarbonateN-Boc protected product71[6]
Ethyl 3-amino-1H-pyrazole-4-carboxylateAcetic anhydrideN-Acetylated productsMixture of mono- and di-acetylated products[7]

Note: The reactions and substrates in this table are not directly comparable but serve to illustrate the yields achievable for N-functionalization of different aminopyrazole cores.

Conclusion and Strategic Recommendations

This compound is a valuable building block for medicinal chemists, offering a unique combination of a protected pyrazole core and a strategically placed amino group for diversification. Its reactivity profile, particularly its propensity for electrophilic substitution at the C5 position, distinguishes it from its 3- and 5-amino counterparts.

Strategic Recommendations:

  • For Pyrazolo[3,4-b]pyridine Scaffolds: Employ a 3- or 5-aminopyrazole derivative that can act as an enamine-type nucleophile.

  • For Pyrazolo[1,5-a]pyrimidine Scaffolds: Utilize a 5-aminopyrazole, which can react as a 1,3-diamine equivalent.

  • For C5-Functionalization: this compound is an excellent choice for directing electrophilic substitution to the C5 position.

  • Orthogonal Protection Strategies: Consider the use of the Boc group in conjunction with other protecting groups to enable selective deprotection and sequential functionalization of polyfunctionalized pyrazole scaffolds.

Ultimately, the optimal choice of aminopyrazole building block will depend on the specific synthetic strategy and the desired final compound. This guide provides a foundational understanding of the comparative reactivity and utility of these key heterocyclic building blocks, empowering you to navigate your synthetic challenges with greater confidence and precision.

References

Sources

Biological Activity Comparison of Pyrazole Structural Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Pyrazole Structural Isomers Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the pyrazole scaffold is a "privileged structure," yet its utility is heavily dependent on the precise arrangement of substituents. Structural isomerism—specifically regioisomerism (1,3- vs. 1,5-disubstitution) and tautomerism —can act as a molecular switch, turning a potent drug into an inactive compound or completely altering its kinase selectivity profile.

This guide provides a technical comparison of pyrazole isomers, focusing on the mechanistic divergence between 1,5-diarylpyrazoles (e.g., Celecoxib class) and their 1,3-regioisomers . We analyze experimental data showing how nitrogen positioning dictates binding affinity in COX-2 and p38 MAP kinase pockets.

Structural Landscape & Isomerism

The pyrazole ring (


) presents two primary challenges in structure-activity relationship (SAR) studies:
  • N-Alkylation Regioisomerism: When synthesizing N-substituted pyrazoles from hydrazine and 1,3-diketones, two isomers are formed.

    • 1,5-isomer: Bulky substituents at positions 1 and 5 are adjacent, creating steric strain but often required for specific hydrophobic pockets (e.g., COX-2).

    • 1,3-isomer: Substituents are distal, thermodynamically favored, but often biologically distinct.

  • Tautomerism: In

    
    -unsubstituted pyrazoles, the hydrogen oscillates between 
    
    
    
    and
    
    
    . However, most drug candidates are
    
    
    -substituted to lock the active conformation.
Diagram: Regioselective Synthesis Logic

The following workflow illustrates how reaction conditions dictate the isomeric outcome.

Synthesis_Pathway Start 1,3-Diketone + Aryl Hydrazine PathA Free Hydrazine (Basic/Neutral) Start->PathA Nucleophilic Attack at less hindered carbonyl PathB Hydrazine HCl Salt (Acidic/Ethanol) Start->PathB Protonation activates more hindered carbonyl Prod13 1,3-Diarylpyrazole (Thermodynamic Product) PathA->Prod13 Prod15 1,5-Diarylpyrazole (Kinetic Product) PathB->Prod15

Caption: Reaction conditions determining the regioselective formation of 1,3- vs. 1,5-diarylpyrazoles.

Case Study 1: The "Kinase Switch" (p38 MAPK vs. Cancer Kinases)

A pivotal study in kinase inhibitor design revealed that swapping substituents between positions 3 and 4 on the pyrazole ring does not merely lower activity—it switches the target entirely.

Mechanistic Insight
  • p38 MAP Kinase Inhibition: Requires a specific H-bond donor/acceptor motif to interact with the ATP binding pocket (specifically the "gatekeeper" residue). The 1,5-isomer geometry often aligns the

    
     of the pyrazole to accept a hydrogen bond from the backbone amide of the kinase hinge region.
    
  • The Switch: Changing to the 1,3-isomer disrupts this hinge interaction due to the altered vector of the nitrogen lone pair, rendering the molecule inactive against p38 but potentially active against Src or EGFR due to different hydrophobic fits.

Comparative Data: Regioisomeric Activity Switch

Data adapted from Laufer et al. and related SAR studies on p38 inhibitors.

Compound StructureIsomer TypeTarget: p38 MAPK (

)
Target: c-Src (

)
Biological Outcome
Compound A (4-pyridyl at Pos 4)1,5-Disubstituted < 10 nM > 10,000 nMPotent Anti-inflammatory
Compound B (4-pyridyl at Pos 3)1,3-Disubstituted > 10,000 nM~ 45 nM Potent Anticancer (Src inhibitor)

Key Takeaway: The position of the pyridine nitrogen relative to the pyrazole core is critical. In the 1,5-isomer, the geometry allows bidentate binding; the 1,3-isomer forces a clash or loss of H-bonding.

Case Study 2: COX-2 Selectivity (Celecoxib Analogs)

Celecoxib is the archetypal 1,5-diarylpyrazole. Its selectivity for COX-2 over COX-1 is strictly governed by the 1,5-substitution pattern.

Performance Comparison

The 1,5-diaryl architecture places the phenyl rings in a twisted conformation that fits the larger hydrophobic side pocket of COX-2 (which COX-1 lacks). The 1,3-isomer is more planar and lacks the steric bulk necessary to exploit the COX-2 specific pocket, often resulting in loss of selectivity or potency.

Feature1,5-Diarylpyrazole (Celecoxib Class)1,3-Diarylpyrazole (Regioisomer)
COX-2 IC50 0.04 - 0.2 µM (High Potency)> 5.0 µM (Low Potency)
Selectivity (COX-2/COX-1) > 300-fold< 10-fold (Non-selective)
Binding Mode Phenyl sulfonamide inserts into COX-2 side pocket (Arg120/Tyr355 interaction).Planar shape fails to access side pocket; binds competitively at main channel.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

Objective: To synthesize the active COX-2 inhibitor scaffold while minimizing the thermodynamic 1,3-isomer.

Reagents:

  • 4-Sulfamoylphenylhydrazine hydrochloride[1]

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Solvent: Ethanol (EtOH) or Methyl tert-butyl ether (MTBE)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the 1,3-diketone in EtOH.

  • Acidic Activation: Add 1.1 eq of the hydrazine hydrochloride salt directly. Note: Do not add base. The acidity is crucial for directing the hydrazine nitrogen to the more hindered carbonyl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (mobile phase: 30% EtOAc/Hexane).
    
  • Isolation: Cool to room temperature. The 1,5-isomer typically precipitates as a solid due to lower solubility compared to the 1,3-isomer.

  • Purification: Filter the precipitate. Recrystallize from EtOH/Water to achieve >98% isomeric purity.

  • Validation: Confirm regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. The 1,5-isomer will show spatial coupling between the phenyl protons and the pyrazole C-4 proton.

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: To quantify the biological efficacy of the synthesized isomers.

Reagents:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (Substrate)

  • Colorimetric peroxidase substrate (e.g., TMPD)

Workflow:

  • Incubation: Incubate diluted COX-2 enzyme with test compounds (concentration range 0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at

    
    .
    
  • Initiation: Add Arachidonic acid (100 µM final) and TMPD.

  • Reaction: The conversion of arachidonic acid to PGG2 produces a radical that oxidizes TMPD, causing a color change (blue).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation: Calculate the slope (rate) and determine % Inhibition relative to DMSO control. Plot log[inhibitor] vs. response to derive

    
    .
    

Biological Pathway Visualization

The following diagram details the p38 MAPK signaling cascade, highlighting where pyrazole inhibitors (like the 1,5-isomers discussed) intervene to stop inflammatory cytokine production.

p38_Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Phosphorylation p38 p38 MAP Kinase (Target Enzyme) MKK->p38 Phosphorylation (Thr/Tyr) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Activation Inhibitor 1,5-Pyrazole Inhibitor (Blocks ATP Binding) Inhibitor->p38 Inhibition Response Inflammatory Response (Cytokine Production) Substrates->Response

Caption: p38 MAPK signaling cascade showing the intervention point of pyrazole-based ATP-competitive inhibitors.

References

  • Laufer, S. A., et al. (2009). Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Journal of Medicinal Chemistry.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

  • Bonaventura, I., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases. Bioorganic & Medicinal Chemistry Letters.

  • Zanatta, N., et al. (2016).[2] Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles and pyrazolynes analogous of Celecoxib. ResearchGate.

Sources

Safety Operating Guide

tert-butyl 4-amino-1H-pyrazole-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat tert-butyl 4-amino-1H-pyrazole-1-carboxylate (CAS: 111053-12-8) as Hazardous Organic Waste .[1] Do not dispose of via municipal trash or sanitary sewer systems.

CRITICAL WARNING - ACID SENSITIVITY: This compound contains a Boc (tert-butyloxycarbonyl) protecting group.[1][2]

  • DO NOT mix with acidic waste streams (e.g., HCl, TFA, H₂SO₄).[1]

  • RISK: Contact with acid triggers rapid decomposition, releasing large volumes of Isobutylene gas and CO₂ . If this occurs in a sealed waste drum, it can cause pressurization and catastrophic container failure (explosion). [1]

Part 2: Chemical Profile & Risk Assessment

Before handling waste, validate the material properties against this profile to ensure the correct waste stream is selected.

PropertyDataOperational Implication
CAS Number 111053-12-8Use for labeling and waste manifesting.[1]
Physical State Solid (Crystalline powder)Dust generation risk; requires N95/P95 respirator during transfer.
Functional Groups Pyrazole, Primary Amine, Carbamate (Boc)Amine: Basic/Nucleophilic.[1] Boc: Acid-labile (Gas evolution risk).[1]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)Standard PPE (Nitrile gloves, Safety Glasses) required.[4]
Storage Class Organic Solid (Non-flammable)Store away from oxidizers and strong acids.
The "Boc-Decomposition" Hazard Mechanism

Expert Insight: Many researchers treat this simply as an "organic solid." However, the tert-butyl carbamate moiety is chemically designed to cleave under acidic conditions.[1][5] In a waste container, even residual acid from a different experiment can trigger this reaction:


[1]

Operational Rule: This compound must be segregated into Non-Halogenated Organic or Solid Hazardous waste streams that are strictly pH-neutral or basic.[1]

Part 3: Disposal Workflow & Segregation Logic

Waste Segregation Protocol

The following decision tree illustrates the mandatory segregation logic to prevent chemical incompatibility events.

SegregationLogic Compound This compound (Waste) CheckState Physical State? Compound->CheckState SolidStream Solid Waste Stream CheckState->SolidStream Pure Solid LiquidStream Liquid Waste Stream (Solvent Contaminated) CheckState->LiquidStream Dissolved SafeSolid Safe: Solid Hazardous Waste (Label: Irritant) SolidStream->SafeSolid AcidCheck Contains Acids? (HCl, TFA, Acetic Acid) LiquidStream->AcidCheck SafeLiquid Safe: Non-Halogenated Organic (pH Neutral/Basic) AcidCheck->SafeLiquid No DangerZone DANGER: Gas Evolution Risk (Do Not Combine) AcidCheck->DangerZone Yes

Figure 1: Segregation logic emphasizing the exclusion of acidic co-contaminants to prevent gas evolution.

Step-by-Step Disposal Procedure

Scenario A: Pure Solid Waste (Expired or Surplus) [1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers if the material is damp (corrosion risk).

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "this compound".[1]

    • Hazards: "Irritant (Skin/Eye)".[6]

    • Add Warning: "DO NOT MIX WITH ACIDS."

  • Deactivation (Optional but Recommended for Large Quantities): If you have >100g, do not deactivate in the lab. Send for commercial incineration. Lab-scale deactivation involving acid hydrolysis is dangerous due to gas volume generation.[1]

  • Storage: Place the container in the "Solid Hazardous Waste" satellite accumulation area. Ensure the lid is tightly closed but inspect weekly for bulging (pressure buildup).

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures) [1]

  • pH Check: Before pouring into a waste drum, dip a pH strip into the solution.

    • If pH < 7 : Neutralize with Saturated Sodium Bicarbonate (NaHCO₃) or dilute NaOH until pH is 7–9. Note: Do this slowly in an open beaker to allow any initial gas to escape.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Use "Halogenated Waste" stream.

    • If dissolved in Ethyl Acetate/Methanol/DMF : Use "Non-Halogenated Waste" stream.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Record the volume and specific chemical name on the waste log. Do not use generic abbreviations like "Boc-amine."

Part 4: Emergency Contingencies

Spill Cleanup (Solid)
  • PPE: Don nitrile gloves, lab coat, safety goggles, and an N95 respirator (to prevent inhaling dust).

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust dispersal) or use an inert absorbent (vermiculite).

  • Collection: Scoop the material into a disposable waste bag or jar.

  • Surface Decontamination: Wipe the area with a soap and water solution. Do not use bleach immediately, as amines can react with hypochlorite to form chloramines (toxic gas).[1]

Accidental Acid Mixing

If the compound is accidentally poured into an acidic waste container:

  • Evacuate: Immediately clear the area.

  • Vent (If Safe): If the container is a safety can with a spring-loaded vent, it may self-vent.[1] If it is a screw-cap bottle, do not approach if it is bulging.[1]

  • Notify: Contact EHS/Safety Officer immediately for a potential pressure vessel rupture hazard.

Part 5: References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Standard for chemical segregation and waste management).

  • Thermo Fisher Scientific. Safety Data Sheet: 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (Analogous Structure Safety Data). Accessed Jan 2026.[7][8] (Verifying hazard classifications for aminopyrazoles).

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). (Regulatory framework for organic waste classification).

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][5] (Authoritative source on Boc-group stability and acid-catalyzed decomposition mechanisms).

Sources

Personal protective equipment for handling tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1018446-95-1 | Molecular Formula: C8H13N3O2

Executive Summary

This guide defines the operational safety envelope for handling tert-butyl 4-amino-1H-pyrazole-1-carboxylate , a Boc-protected aminopyrazole intermediate commonly used in pharmaceutical synthesis.

While classified as an Irritant (Warning) , the presence of the primary amine at the 4-position renders this compound susceptible to oxidation (browning) and potential sensitization. Furthermore, as a pharmaceutical intermediate, it should be treated with Occupational Exposure Band (OEB) 3 protocols until specific toxicological data proves otherwise.

Hazard Identification & Risk Profile

Before selecting PPE, you must understand the specific risks this molecule poses.

ParameterSpecificationOperational Implication
GHS Classification WARNING H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) [1, 2].[1][2][3][4]
Physical State Solid (Powder/Crystal)High risk of airborne dust generation during weighing.
Stability Air/Light SensitiveMust be handled under inert atmosphere (N₂/Ar). Oxidation leads to degradation (color change to brown) [3].
Chemical Reactivity Acid LabileThe tert-butyl carbamate (Boc) group cleaves in strong acids, releasing CO₂ gas and isobutylene.
The Hierarchy of Control: Engineering First

PPE is the last line of defense. Your primary safety system is the engineering control.

  • Primary Containment: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as Boc-protected powders are often electrostatic, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 handling (10–100 µg/m³ containment target).

A. Respiratory Protection[3][4][5][6][7][8][9]
  • Standard Operation (In Hood): No respirator required if sash is at working height.

  • Spill Cleanup / Outside Hood: N95 (minimum) or P100 half-face respirator.

    • Rationale: The H335 classification indicates respiratory tract irritation.[1] Dust inhalation must be prevented to avoid mucosal inflammation [1].

B. Dermal Protection (Gloves)

Do not rely on single-layer latex. Boc-protected amines are organic-soluble and can permeate latex rapidly.

  • Protocol: Double Gloving is mandatory.

  • Inner Glove: Nitrile (0.11 mm / 4 mil).

  • Outer Glove: Nitrile (Long Cuff, >0.14 mm / 6 mil).

  • Change Frequency: Immediately upon splash or every 2 hours of continuous handling.

    • Rationale: While specific permeation data for CAS 1018446-95-1 is absent, analogous pyrazoles and carbamates show rapid breakthrough in latex but good resistance in nitrile [4].

C. Ocular & Body Protection[1][2][3][4][5][7][8][9]
  • Eyes: ANSI Z87.1 Chemical Safety Goggles. Safety glasses with side shields are insufficient for powders that can drift behind lenses.

  • Body: Lab coat (buttoned, cotton/poly blend) + Long pants + Closed-toe chemical-resistant shoes.

Operational Workflow: From Storage to Reaction

This workflow integrates safety with yield preservation (preventing oxidation).

SafeHandling cluster_hood Inside Fume Hood Storage 1. Storage (2-8°C, Dark, Inert) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Ionizer) Equilibration->Weighing Open under N2 Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Cleanup 5. Decontamination (Solvent Wipe) Reaction->Cleanup Dispose Waste

Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis and oxidation.

Key Procedural Steps:

  • Equilibration: Remove the vial from the fridge (2-8°C) and place it in a desiccator. Allow it to reach room temperature before opening. Opening a cold vial introduces condensation, which degrades the Boc group and oxidizes the amine [3].

  • Weighing: Use a pre-tared vial. Do not use weighing paper (static risk); use a weighing boat or funnel.

  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF, DMF). Do not leave the solid exposed to air on the bench.

Emergency & Disposal Protocols
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an absorbent pad.

  • Clean: Wipe area with Ethanol or Isopropanol . Do not use bleach (hypochlorite) initially, as it may react with the amine to form chloramines.

Waste Disposal Decision Tree

Disposal must comply with RCRA guidelines. This compound is an organic solid/sludge containing nitrogen.

WasteDisposal Waste Chemical Waste Type State of Matter? Waste->Type Solid Solid Waste (Contaminated Wipes/Powder) Type->Solid Liquid Liquid Waste (Mother Liquor) Type->Liquid Bin_Solid Solid Hazardous Waste (Incineration) Solid->Bin_Solid Halogen Halogenated Solvent? (DCM, Chloroform) Liquid->Halogen Bin_Halo Halogenated Organic Waste Halogen->Bin_Halo Yes Bin_NonHalo Non-Halogenated Organic Waste Halogen->Bin_NonHalo No

Figure 2: Waste segregation logic. Note: Never dispose of this compound down the drain.

  • Destruction Method: High-temperature incineration is the required method for organic nitrogen compounds to ensure complete destruction of the pyrazole ring [5].

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.

  • PubChem. (2025). Compound Summary: this compound (CAS 1018446-95-1).[10][11] National Library of Medicine.

  • ChemicalBook. (2025). Chemical Properties and Handling: CAS 1018446-95-1.[10]

  • Ansell. (2024). Chemical Permeation & Degradation Database: Amine Derivatives.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.